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  • Product: 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • CAS: 1006451-86-0

Core Science & Biosynthesis

Foundational

chemical properties and physical constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The specific combination of amino, chloro, and carboxylic acid functional groups on the N-methylated pyrazole ring suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the known and predicted chemical properties and physical constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. It is designed to be a valuable resource for researchers, offering insights into its molecular characteristics, stability, and reactivity, alongside practical protocols for its experimental characterization.

Physicochemical Properties

Precise experimental data for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not extensively reported in publicly available literature. Therefore, this section presents a combination of data from supplier information and computationally predicted values to offer a comprehensive profile of the compound.

Table 1: Physical and Chemical Constants of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
PropertyValueSource
IUPAC Name 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid-
CAS Number 1006451-86-0[2][3]
Molecular Formula C₅H₆ClN₃O₂[2][3]
Molecular Weight 175.57 g/mol [3]
Appearance Off-white to pale yellow solid (Predicted)-
Melting Point Not available. Expected to be a solid with a relatively high melting point due to intermolecular hydrogen bonding.-
Boiling Point Not available. Likely to decompose before boiling at atmospheric pressure.-
Solubility Predicted to have moderate solubility in polar organic solvents like DMSO and methanol, and low solubility in non-polar solvents.[4]-
Predicted XlogP 0.4 (for the related 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid)[5]
Predicted pKa The carboxylic acid proton is expected to be the most acidic, with a pKa in the range of 2-5. The amino group will have a basic pKa.-

Chemical Properties

The chemical behavior of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is dictated by the interplay of its functional groups on the aromatic pyrazole core.

Stability

Substituted aminopyrazoles' stability is influenced by tautomerism and the electronic effects of substituents.[6] The N-methylation in the target molecule prevents annular tautomerism, which can contribute to enhanced stability compared to its N-unsubstituted counterpart. The electron-withdrawing nature of the chloro and carboxylic acid groups can influence the electron density of the pyrazole ring, potentially affecting its susceptibility to metabolic degradation.[6]

Reactivity

The pyrazole ring is generally stable to oxidation and reduction.[7] The reactivity of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily centered around its three functional groups:

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction. It can be converted to an acid chloride to facilitate further reactions.[8]

  • Amino Group: The amino group is nucleophilic and can participate in reactions like acylation, alkylation, and diazotization. The presence of the electron-withdrawing groups on the ring may slightly decrease its basicity and nucleophilicity.

  • Chloro Group: The chloro substituent can potentially undergo nucleophilic aromatic substitution, although this may require harsh reaction conditions.

Proposed Synthesis

The proposed synthesis involves the cyclization of a suitably substituted hydrazine with a β-ketoester or a similar three-carbon precursor, followed by functional group manipulations.

Experimental Protocols

For researchers aiming to characterize this compound, the following experimental protocols for determining key physicochemical properties are provided.

Determination of pKa by UV-Metric Titration

The ionization constant (pKa) is a critical parameter that influences a molecule's solubility, permeability, and target binding.[11] UV-metric titration is a suitable method for compounds containing a chromophore, which is present in the pyrazole ring.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in a suitable solvent (e.g., methanol or DMSO). Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12).

  • Titration: Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum of each well over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.[11] The shake-flask method is a classic and reliable technique for its determination.

Methodology:

  • Solvent Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Partitioning: Dissolve a known amount of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in one of the phases (e.g., water). Add an equal volume of the other phase (n-octanol).

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Caption: Experimental workflow for determining pKa and logP.

Expected Spectral Properties

While experimental spectra are not available, the following are the expected key features in various spectroscopic analyses based on the molecule's structure.

1H NMR
  • N-CH₃: A singlet peak around 3.5-4.0 ppm.

  • NH₂: A broad singlet that may be exchangeable with D₂O, likely in the range of 5-7 ppm.

  • COOH: A very broad singlet, often downfield (>10 ppm), and also exchangeable with D₂O.

13C NMR
  • C=O (Carboxylic Acid): A peak in the range of 160-175 ppm.

  • Pyrazole Ring Carbons: Three distinct signals for C3, C4, and C5. The carbon attached to the amino group (C3) and the carbon attached to the chloro group (C4) will have characteristic chemical shifts influenced by these substituents.

  • N-CH₃: A peak in the aliphatic region, around 30-40 ppm.

IR Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amino Group): Two sharp peaks in the range of 3300-3500 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Pyrazole Ring): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 175, with a characteristic M+2 isotope peak for the chlorine atom (approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of COOH, Cl, and other small fragments.

Conclusion

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid represents a promising scaffold for the development of novel chemical entities with potential therapeutic applications. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a solid foundation for researchers by combining existing data, predictive insights, and robust experimental protocols. The information and methodologies presented herein are intended to facilitate further investigation and unlock the full potential of this interesting molecule in the field of drug discovery.

References

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. [Link]

  • Hendrickx, S., et al. (2020). Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance. Antimicrobial Agents and Chemotherapy, 64(10), e00835-20. [Link]

  • Hacıalioğlu, E., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

  • PubChemLite. 3-amino-4-chloro-1h-pyrazole-5-carboxylic acid. [Link]

  • Creative Bioarray. Lipophilicity and pKa Assays. [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Al-Zaydi, K. M., et al. (2014). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules, 19(11), 18861-18873. [Link]

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Thoreauchem. 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid-1006451-86-0. [Link]

  • Al-Adhami, M. A., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14. [Link]

  • PubChem. 3-amino-1H-pyrazole-5-carboxylic acid. [Link]

  • Google Patents. (1997).
  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • IP.com. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

  • PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ChemRxiv. (2024). pKa predictions for arsonic acid derivatives. [Link]

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Patsnap. (2018). Method for synthesizing chlorantraniliprole. [Link]

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • LookChem. methyl 5-amino-3-(2-hydroxyethoxy)-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • NCBI. (1996). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link]

  • NextSDS. methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate. [Link]

  • SpectraBase. 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular and Structural Characteristics of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1006451-21-3)

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The compo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The compound 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 1006451-21-3) represents a molecule of interest within this class. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design. This guide provides a detailed overview of its molecular structure and, in the absence of publicly available crystallographic data for this specific compound, presents a case study of a closely related analogue to illustrate the principles and outcomes of single-crystal X-ray diffraction analysis.

Molecular Structure of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

The fundamental molecular structure of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is well-defined by its chemical formula and connectivity.

Identifier Value
CAS Number 1006451-21-3
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
Synonym 1-sec-butyl-1H-pyrazole-3-carboxylic acid

The molecule consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A carboxylic acid group is attached at the 3-position of the pyrazole ring, and a butan-2-yl (sec-butyl) group is substituted at the 1-position nitrogen.

Molecular structure of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid.

Crystallographic Analysis: A Case Study of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

While specific crystallographic data for our target molecule is not available in the public domain, we can gain significant insight by examining the crystal structure of a closely related compound: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The crystallographic data for this compound was reported in Acta Crystallographica Section E: Structure Reports Online in 2007.[1]

This molecule shares the core pyrazole carboxylic acid scaffold with an alkyl substitution on a ring nitrogen. The analysis of its crystal structure provides a robust framework for understanding the potential solid-state conformation and intermolecular interactions of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid.

Table 1: Crystallographic Data for 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid [1]

Parameter Value
Chemical Formula C₈H₁₂N₂O₂
Formula Weight 168.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.9336 (19)
b (Å) 19.121 (7)
c (Å) 9.568 (4)
α (°) 90
β (°) 92.136 (7)
γ (°) 90
Volume (ų) 902.0 (6)
Z 4
Temperature (K) 294
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.054
wR-factor 0.157

Interpretation of the Crystallographic Data:

  • Crystal System and Space Group: The monoclinic crystal system and the P2₁/c space group indicate a specific set of symmetry operations that describe the arrangement of molecules in the crystal lattice. P2₁/c is a common space group for organic molecules.

  • Unit Cell Dimensions: The parameters a, b, c, and β define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal.

  • Z Value: Z=4 indicates that there are four molecules of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid within each unit cell.

  • Intermolecular Interactions: The published study reveals that the crystal packing is stabilized by O—H···N and C—H···O hydrogen bonds.[1] It is highly probable that 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid would also exhibit similar hydrogen bonding patterns, primarily involving the carboxylic acid group and the pyrazole nitrogen atoms.

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that requires the growth of high-quality single crystals. The following is a detailed, step-by-step methodology for single-crystal X-ray diffraction, which would be the standard procedure to elucidate the crystal structure of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid.

1. Crystal Growth (The Art of the Science):

  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.

  • Methodology:

    • Purification: The compound must be of high purity. This is typically achieved by recrystallization, chromatography, or sublimation.

    • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

  • Methodology:

    • Crystal Selection: A single crystal with well-defined faces and no visible defects is selected under a microscope.

    • Mounting: The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

    • Data Collection:

      • The mounted crystal is placed in a diffractometer.

      • A preliminary screening is performed to determine the unit cell and crystal quality.

      • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

  • Methodology:

    • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

    • Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification Purification Crystal_Growth Crystal_Growth Purification->Crystal_Growth High Purity Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Single Crystal Xray_Diffraction Xray_Diffraction Crystal_Mounting->Xray_Diffraction Goniometer Data_Reduction Data_Reduction Xray_Diffraction->Data_Reduction Raw Data Structure_Solution Structure_Solution Data_Reduction->Structure_Solution hkl file Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Final Model Final_Structure Final_Structure Validation->Final_Structure Crystallographic Information File (CIF)

Workflow for Single-Crystal X-ray Diffraction.

Conclusion

While the definitive crystal structure of 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid remains to be experimentally determined, a comprehensive understanding of its molecular structure can be established from its chemical composition and by analogy to related compounds. The case study of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid provides valuable insights into the likely crystallographic parameters and intermolecular interactions that govern the solid-state architecture of this class of molecules. The detailed experimental protocol for single-crystal X-ray diffraction outlined herein serves as a robust guide for researchers seeking to elucidate the precise three-dimensional structure of this and other novel compounds, a critical step in the advancement of rational drug design and development.

References

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. [Link]

Sources

Foundational

Introduction: The Strategic Importance of 4-Chloro-1-methyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazoles Abstract: The 4-chloro-1-methyl-1H-pyrazole scaffold is a pivotal building block in modern synthetic chemistry, particularly for the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-methyl-1H-pyrazoles

Abstract: The 4-chloro-1-methyl-1H-pyrazole scaffold is a pivotal building block in modern synthetic chemistry, particularly for the development of agrochemicals and pharmaceuticals. Its utility stems from the pyrazole core's inherent biological activity and the C4-chloro substituent's role as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions. This guide provides a comprehensive review of the primary synthetic strategies for accessing this key intermediate. We will explore direct electrophilic chlorination of the pre-formed pyrazole ring, one-pot cyclization-chlorination methodologies, and transformations from other C4-functionalized pyrazoles. Each section delves into the mechanistic underpinnings, practical considerations, and comparative analysis of different reagents and conditions, offering researchers a robust framework for selecting and optimizing the ideal synthetic route for their specific application.

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 1-methyl-1H-pyrazole-4-carboxamide substructure is central to a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3][4] The synthesis of these complex amides often relies on the strategic functionalization of the pyrazole core.

The target molecule of this guide, 4-chloro-1-methyl-1H-pyrazole, serves as a critical precursor in these synthetic campaigns. The chlorine atom at the 4-position is not merely a passive substituent; it is an activatable site for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile construction of C-C, C-N, and C-O bonds. This capability makes it an invaluable intermediate for library synthesis and structure-activity relationship (SAR) studies in drug and agrochemical discovery. This guide will illuminate the most effective pathways to its synthesis.

Primary Synthetic Strategies

The synthesis of 4-chloro-1-methyl-1H-pyrazole can be broadly categorized into three main approaches: the direct chlorination of a pre-formed pyrazole ring, the concurrent construction and chlorination of the ring in a one-pot process, and the chemical conversion of a C4-functionalized precursor.

Target 4-Chloro-1-methyl-1H-pyrazole S1 1-methyl-1H-pyrazole S1->Target 2.1 Direct Chlorination (NCS, TCCA, SO2Cl2, Electrochemistry) S2 Methylhydrazine + 1,3-Dicarbonyl Equivalent S2->Target 2.2 One-Pot Cyclization/ Chlorination S3 1-methyl-1H-pyrazol-4-amine S3->Target 2.3.1 Sandmeyer Reaction S4 1-methyl-1H-pyrazole-4-carboxylic Acid S4->Target 2.3.2 Decarboxylative Chlorination

Figure 1: Overview of major synthetic routes to 4-chloro-1-methyl-1H-pyrazole.

Strategy 1: Direct Electrophilic Chlorination of 1-methyl-1H-pyrazole

The most straightforward approach involves the direct chlorination of the 1-methyl-1H-pyrazole ring. As a five-membered aromatic heterocycle, the pyrazole ring is susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and sterically accessible site, leading to high regioselectivity for chlorination. The choice of chlorinating agent is critical and depends on factors such as cost, safety, and environmental impact.

Causality Behind Reagent Choice:

  • N-Chlorosuccinimide (NCS): A mild and highly selective reagent, NCS is often the first choice for small-scale laboratory synthesis. It generates an electrophilic chlorine species (Cl+) in situ and is easy to handle. Reactions are typically performed in a polar aprotic solvent like DMF or acetonitrile.[5][6]

  • Trichloroisocyanuric Acid (TCCA): TCCA is an inexpensive, stable, and highly efficient source of electrophilic chlorine.[7] It offers a high atom economy, with cyanuric acid being the only byproduct. Its reactivity allows for novel applications, such as solvent-free mechanochemical chlorination, which presents a significant advantage in green chemistry by minimizing solvent waste.[7][8]

  • Sulfuryl Chloride (SO₂Cl₂): A powerful and inexpensive chlorinating agent, SO₂Cl₂ is often used in industrial settings. However, it is highly reactive and corrosive, releasing HCl and SO₂ as byproducts, which requires careful handling and work-up procedures.

  • Electrochemical Chlorination: This modern approach uses a simple chloride salt (e.g., NaCl or LiCl) as the chlorine source and electricity as the "reagent," avoiding the need for stoichiometric chemical oxidants.[9][10] Anodic oxidation generates the active chlorine species directly in the reaction medium, offering a green and inherently safer alternative.[9]

MethodChlorinating AgentTypical ConditionsYield (%)AdvantagesDisadvantages
Chemical N-Chlorosuccinimide (NCS)DMF or MeCN, RT to 60 °CGood-ExcellentMild, selective, easy handlingHigher cost, generates succinimide waste
Mechanochemical Trichloroisocyanuric Acid (TCCA)Ball mill, solvent-free, 30-60 min~70-90[11]Green, rapid, high yield, no solventRequires specialized equipment (ball mill)
Electrochemical NaCl / LiClPt or C anode, MeCN/H₂O, constant currentGood-Excellent[9][10]Green, safe, uses cheap materialsRequires electrochemical setup
Industrial Sulfuryl Chloride (SO₂Cl₂)Neat or in chlorinated solventHighInexpensive, potentCorrosive, hazardous byproducts (HCl, SO₂)
Strategy 2: One-Pot Cyclization and Chlorination

More sophisticated strategies construct the pyrazole ring and introduce the C4-chloro substituent in a single operational sequence. These methods are highly efficient, reducing purification steps and overall synthesis time.

A notable example is the direct cyclization/chlorination of hydrazines with a 1,3-dicarbonyl compound (or equivalent) using TCCA.[1] In this process, TCCA serves a dual role: first as an oxidant to facilitate the cyclization and aromatization of the pyrazole ring, and second as the electrophilic chlorine source to chlorinate the newly formed ring at the C4 position.[1][2]

Another innovative approach is the electrocatalytic three-component synthesis. This method combines a hydrazine, a 1,3-dicarbonyl compound, and a simple sodium halide (NaCl) in an electrochemical cell.[12][13] The sodium halide acts as both the halogen source and the supporting electrolyte, eliminating the need for external oxidants or additives.[13] Mechanistic studies suggest that for chlorination, the reaction proceeds via a radical pathway.[12]

sub Methylhydrazine + Acetylacetone + NaCl process Electrochemical Cell (Constant Current, Graphite Electrodes) sub->process inter In-situ generation of 1-methyl-1H-pyrazole & active chlorine species process->inter Oxidation & Cyclization prod 4-Chloro-1-methyl-1H-pyrazole inter->prod Chlorination

Figure 2: Workflow for the one-pot electrocatalytic synthesis of 4-chloro-1-methyl-1H-pyrazole.

Strategy 3: Transformation of C4-Functionalized Pyrazoles

This strategy involves synthesizing a pyrazole with a different functional group at the C4 position, which is then converted to a chlorine atom. This can be advantageous if the starting materials are more readily available or if other isomers are desired.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide.[14] The process involves two key steps:

  • Diazotization: The 4-amino-1-methyl-1H-pyrazole is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[15]

  • Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper(I) species catalyzes the decomposition of the diazonium salt, with the loss of nitrogen gas (N₂), and the substitution of the diazonium group with a chloride ion.[14][16]

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[14] While robust, the Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium intermediates.

Modern synthetic methods have enabled the direct replacement of a carboxylic acid group with a halogen, a process known as decarboxylative halogenation. These reactions often proceed via radical intermediates and can be initiated by photoredox catalysis or transition-metal catalysis.[17] For the synthesis of 4-chloro-1-methyl-1H-pyrazole, the corresponding 4-carboxylic acid precursor would be subjected to conditions that promote decarboxylation and trapping of the resulting pyrazolyl radical by a chlorine atom source, such as N-chlorosuccinimide or a chloride salt in the presence of an oxidant.[17] This method avoids the use of the sometimes problematic amino-substituted precursors required for the Sandmeyer reaction.

Detailed Experimental Protocols

To ensure trustworthiness and practical applicability, the following protocols are provided as self-validating systems, detailing the steps for two distinct and effective synthetic strategies.

Protocol 4.1: Solvent-Free Mechanochemical Chlorination using TCCA

This protocol is adapted from methodologies described for the chlorination of pyrazoles using TCCA under mechanochemical conditions.[7][8][11]

Rationale: This method is chosen for its high efficiency, operational simplicity, and adherence to green chemistry principles by eliminating bulk solvent use.

Methodology:

  • Reagent Preparation: In a 10 mL stainless steel milling jar, place 1-methyl-1H-pyrazole (e.g., 2.0 mmol, 164 mg), trichloroisocyanuric acid (TCCA) (0.8 mmol, 186 mg, providing 1.2 equivalents of active chlorine), and two 10 mm stainless steel milling balls.

  • Mechanochemical Reaction: Securely fasten the jar in a planetary ball mill or mixer mill. Operate the mill at a frequency of 25-30 Hz for 45 minutes. The reaction progress can be monitored by taking a small aliquot, dissolving it in CDCl₃, and analyzing via ¹H NMR.

  • Work-up: Upon completion, open the milling jar in a fume hood. Add 10 mL of ethyl acetate to the jar and swirl to dissolve the product. Transfer the suspension to a small flask.

  • Extraction: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 5 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer with 10 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-chloro-1-methyl-1H-pyrazole as a pure compound.

Protocol 4.2: Sandmeyer-Type Synthesis from 4-Amino-1-methyl-1H-pyrazole

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.[14][18]

Rationale: This classic transformation is a reliable method for the conversion of an amino group to a chloro group on an aromatic ring.

Methodology:

  • Diazotization: In a 100 mL three-necked flask equipped with a thermometer and a magnetic stirrer, dissolve 4-amino-1-methyl-1H-pyrazole (e.g., 10 mmol, 971 mg) in 20 mL of 6 M hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (11 mmol, 759 mg) in 5 mL of cold water. Add this solution dropwise to the stirred pyrazole solution, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20 minutes.

  • Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) chloride (CuCl) (13 mmol, 1.29 g) in 15 mL of concentrated hydrochloric acid with gentle warming. Cool this solution to 0 °C.

  • Substitution Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction can be gently heated (e.g., to 50 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the reaction mixture and extract it three times with 30 mL portions of diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Conclusion and Future Outlook

The synthesis of 4-chloro-1-methyl-1H-pyrazole is a well-established field with a variety of robust and efficient methods available to the modern chemist. The choice of synthetic route—be it direct chlorination, a one-pot cyclization, or a functional group interconversion—can be tailored to the specific needs of the laboratory, considering factors like scale, cost, safety, and environmental impact.

Direct chlorination using reagents like NCS or TCCA remains a popular and reliable choice for many applications. However, the future of this field is trending towards more sustainable and elegant solutions. One-pot strategies, particularly those employing electrochemistry or mechanochemistry, represent the cutting edge of process efficiency and green chemistry.[8][12] These methods minimize waste, reduce operational steps, and often utilize safer, more abundant starting materials. As the demand for complex pyrazole-based molecules in life sciences continues to grow, the development of even more refined, catalytic, and environmentally benign synthetic routes will remain a key area of research.

References

  • Chen, J.-Y., Li, H.-X., Mu, S.-Y., Song, H.-Y., Wu, Z.-L., Yang, T.-B., Jiang, J., & He, W.-M. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(41), 8137-8141. [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Dong, Z., Liu, Y., & Zhang, W. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 23(10), 2469. [Link]

  • Wang, Y., Zhang, Y., Dong, Z., Liu, Y., & Zhang, W. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters, 13(7), 1742-1745. [Link]

  • ResearchGate. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2016). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 18(19), 5198-5202. [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1323. [Link]

  • El-Eswed, B., & Al-Momani, W. (2012). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. International Journal of Organic Chemistry, 2, 222-225. [Link]

  • Yang, C., Liu, X., Wang, B., Li, Z., & Fan, Z. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. [Link]

  • ResearchGate. (2016). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]

  • ResearchGate. (n.d.). Electrocatalytic three-component synthesis of 4-halopyrazoles with...[Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • ACS Publications. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. The Journal of Organic Chemistry. [Link]

  • Al-Hourani, B. J. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7299. [Link]

  • Macmillan Group, Princeton University. (2018). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5121-5125. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Li, J.-B., et al. (2018). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 5(6), 1332-1338. [Link]

  • Ball, M., et al. (2020). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 12, 847-853. [Link]

  • Jiang, Y., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7854-7859. [Link]

  • Zaitsev, A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(9), 1833-1845. [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile, Three-Component, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 143. [Link]

  • ACS Publications. (2013). Synthesis of 1H-Indazoles and 1H-Pyrazoles via FeBr3/O2 Mediated Intramolecular C–H Amination. The Journal of Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • Google Patents. (1994). US5279719A - Method for chlorination of methylated aromatic compounds.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • International Journal for Multidisciplinary Research. (2024). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Exploratory

In Vitro Biological Activity of Substituted Pyrazole-5-Carboxylic Acids: A Technical Guide for Preclinical Screening

Executive Summary & Mechanistic Rationale As a Senior Application Scientist overseeing preclinical drug discovery pipelines, I frequently encounter the challenge of balancing pharmacokinetic liabilities with target affin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist overseeing preclinical drug discovery pipelines, I frequently encounter the challenge of balancing pharmacokinetic liabilities with target affinity. The substituted pyrazole-5-carboxylic acid scaffold represents a privileged pharmacophore that elegantly addresses many of these hurdles. This structural core is highly valued in medicinal chemistry due to its robust bioisosterism and its ability to act as a dense hydrogen-bond donor/acceptor network within target active sites[1].

The rationale behind selecting the pyrazole-5-carboxylic acid core is multi-faceted. The pyrazole ring offers metabolic stability, while the 5-carboxylic acid moiety (or its ester/amide derivatives) acts as a critical anchor. Depending on the peripheral substitutions (e.g., aryl, sulfonamide, or piperazine groups), these molecules can be tuned to inhibit bacterial DNA gyrase, modulate cyclooxygenase (COX) enzymes, or competitively bind to the ATP-binding pockets of cyclin-dependent kinases (CDKs) in cancer cells[1][2].

Mechanism P5C Pyrazole-5-Carboxylic Acid Scaffold Kinase Kinase Inhibition (e.g., CDK2/Cyclin A) P5C->Kinase ATP Competitive Binding Gyrase Bacterial Targets (e.g., DNA Gyrase) P5C->Gyrase Allosteric Modulation Enzyme Metabolic Enzymes (e.g., COX-2) P5C->Enzyme Active Site Blockade Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis Bacteriostatic Bacteriostatic/ Bactericidal Effect Gyrase->Bacteriostatic AntiInflam Anti-inflammatory Response Enzyme->AntiInflam

Molecular targets of pyrazole-5-carboxylic acids and their biological outcomes.

Pharmacological Profiling: Quantitative In Vitro Data

When evaluating new chemical entities (NCEs), we must benchmark their efficacy against established clinical standards. Recent literature highlights the broad-spectrum potential of pyrazole-5-carboxylate derivatives and their structurally related analogs.

Antimicrobial and Antifungal Efficacy

Substitutions at the N-position or the 3/4-positions of the pyrazole ring drastically alter antimicrobial penetrance. For example, coupling the pyrazole core with a sulfonamide or an N-methyl piperazine group significantly enhances activity against Gram-positive bacteria and pathogenic fungi by increasing lipophilicity, which facilitates cell wall permeation[1][3].

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration, µg/mL)

Compound / DerivativeS. aureusB. subtilisC. albicans (Fungi)Reference Standard
Compound 7b (N-methyl piperazine substituted)6.06.06.0Cefotaxime / Miconazole
Compounds 9-11 (Aryl sulfonamide hybrids)>101.0N/AChloramphenicol
Compound 5k (Carboxamide derivative)ActiveActiveN/ANeomycin

Data synthesized from 1[1] and3[3].

Anticancer Cytotoxicity

In oncology screening, highly functionalized pyrazole moieties (such as 4-amino-1,3-diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid and its annulated derivatives) exhibit potent cytotoxicity. The mechanism often involves the disruption of microtubule dynamics or direct kinase inhibition[4].

Table 2: In Vitro Anticancer Activity (IC₅₀, µM)

Compound / DerivativeHepG2 (Liver Carcinoma)HCT-116 (Colon Carcinoma)
Compound 2 (Annulated Pyrazole Derivative)9.2 ± 2.87.7 ± 1.8
5-Fluorouracil (Positive Control)7.86 ± 0.55.35 ± 0.3

Data sourced from 4[4].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems. This requires the integration of specific causality-driven steps, such as strict vehicle controls and metabolic indicators, to rule out false positives caused by compound precipitation or solvent toxicity.

Workflow Comp Compound Library Stock DMSO Stock (10 mM) Comp->Stock Dissolution MIC Broth Microdilution (Antimicrobial) Stock->MIC Serial Dilution MTT MTT Assay (Cytotoxicity) Stock->MTT Serial Dilution Data Dose-Response & SAR Analysis MIC->Data MIC Values MTT->Data IC50 Values

Standardized in vitro screening workflow for pyrazole-5-carboxylic acid derivatives.

Protocol A: In Vitro Antimicrobial Broth Microdilution (MIC Determination)

Causality & Rationale: We utilize Resazurin as a colorimetric indicator. Relying solely on optical density (OD₆₀₀) is flawed for pyrazole derivatives, as many of these compounds precipitate out of solution at higher concentrations, creating artificial turbidity that masks true bacterial inhibition.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus ATCC 6538, E. coli NRRL B-3008) in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the pyrazole-5-carboxylic acid derivative in 100% DMSO to create a 10 mM stock. Critical step: Perform serial two-fold dilutions in MHB directly in a 96-well plate. Ensure the final DMSO concentration never exceeds 1% v/v to prevent solvent-induced bacteriostatic effects.

  • Inoculation & Incubation: Add 10 µL of the adjusted bacterial suspension to each well (final volume 100 µL). Include a positive control (e.g., Cefotaxime), a negative control (MHB + 1% DMSO + bacteria), and a sterility control (MHB only). Incubate at 37°C for 18–24 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Validation & Readout: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is recorded as the lowest concentration of the compound that prevents this color change[1][2].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on mitochondrial reductase activity. We mandate the use of 5-Fluorouracil (5-FU) as a positive control because it provides a reliable benchmark for anti-metabolite activity in standard cell lines (HepG2, HCT-116), allowing us to contextualize the IC₅₀ of novel pyrazoles against an established clinical standard[4].

  • Cell Seeding: Seed HepG2 or HCT-116 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the pyrazole derivatives (e.g., 1, 5, 10, 25, 50, 100 µM). Maintain a vehicle control (0.5% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will metabolize the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and agitate on a microplate shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

References

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. National Institutes of Health (NIH) / PMC.1

  • Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives. DergiPark.3

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science.2

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. National Institutes of Health (NIH) / PMC.4

Sources

Foundational

thermodynamic properties of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the (CAS No. 1006451-86-0). Recognizing the scarcity of published experimental data for this specific molecule, this document serves as a foundational resource, empowering researchers to generate robust and reliable data. We present an overview of the compound's physicochemical profile based on its structure, followed by detailed, field-proven experimental protocols for determining critical thermodynamic parameters: thermal stability via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), solubility using the isothermal shake-flask method, and acid dissociation constants (pKa) via potentiometric titration. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. This guide is intended to be an essential tool for scientists engaged in the synthesis, formulation, and application of this and related pyrazole derivatives in drug discovery and materials science.

Introduction: The Significance of a Functionalized Pyrazole Core

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound. The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The specific substitutions on this molecule—an amino group, a chloro atom, an N-methyl group, and a carboxylic acid—impart a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures.[2][3]

Understanding the thermodynamic properties of such a compound is not an academic exercise; it is a prerequisite for its effective application. Properties like melting point, thermal stability, solubility, and pKa govern everything from reaction and purification conditions to bioavailability and formulation strategies in potential pharmaceutical applications. This guide provides the necessary theoretical grounding and practical methodologies to thoroughly characterize these critical parameters.

Physicochemical and Predicted Thermodynamic Profile

While specific experimental data for this compound is not widely published, we can predict its behavior based on its constituent functional groups. The structure contains both a hydrogen bond donor (amino group, carboxylic acid -OH) and multiple hydrogen bond acceptors (pyrazole nitrogens, carbonyl oxygen), suggesting complex intermolecular interactions that will influence its physical properties.[4]

PropertyDataSource
CAS Number 1006451-86-0[5][6]
Molecular Formula C₅H₆ClN₃O₂[5][6]
Molecular Weight 175.57 g/mol [5]
Predicted Solubility High in polar aprotic solvents (DMSO, DMF); Moderate in polar protic solvents (Methanol, Ethanol); Low in non-polar solvents (Hexane, Toluene).[4]
Predicted pKa (Acidic) Expected in the range of 2-5 for the carboxylic acid, typical for this functional group.[7][8]
Predicted pKa (Basic) Expected for the amino group and pyrazole nitrogens, though the electron-withdrawing nature of the ring and substituents will influence this.[7][8]
Physical Form Expected to be a solid at room temperature.[9]

Experimental Determination of Key Thermodynamic Properties

The following sections detail robust, standardized protocols for determining the essential thermodynamic properties of the title compound.

Thermal Stability Analysis: DSC and TGA

Expertise & Rationale: Thermal analysis is crucial for establishing the safe handling, storage, and processing temperatures of a compound.[10] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and solid-solid phase transitions.[11][12] For a crystalline substance, DSC will show a sharp endothermic peak at its melting point, and the area under this peak corresponds to the enthalpy of fusion.[11] Performing these analyses under an inert nitrogen atmosphere prevents oxidative degradation, ensuring the observed thermal events are intrinsic to the compound itself.[13]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup (TGA):

    • Place the sample in the TGA instrument.

    • Purge with nitrogen gas at a flow rate of 50 mL/min.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge with nitrogen gas at a flow rate of 50 mL/min.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature below the onset of decomposition observed in the TGA scan (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • DSC Curve: Identify the sharp endothermic peak corresponding to the melting point (Tm). Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis prep Weigh 2-5 mg of Sample into Aluminum Pan tga_setup 1. Place Sample in TGA 2. Purge with N2 (50 mL/min) 3. Heat 30-400°C @ 10°C/min prep->tga_setup dsc_setup 1. Place Sample & Ref in DSC 2. Purge with N2 (50 mL/min) 3. Heat to < T_onset @ 10°C/min prep->dsc_setup tga_data Obtain Mass vs. Temp Curve tga_setup->tga_data tga_analysis Determine Decomposition Onset (T_onset) tga_data->tga_analysis tga_analysis->dsc_setup Inform DSC Temp Limit dsc_data Obtain Heat Flow vs. Temp Curve dsc_setup->dsc_data dsc_analysis Identify Melting Point (Tm) Calculate Enthalpy of Fusion (ΔH_fus) dsc_data->dsc_analysis Solubility_Workflow start Add Excess Solid to Known Volume of Solvent agitate Agitate at Constant Temp (e.g., 25°C) for 24-48h to Reach Equilibrium start->agitate settle Let Solids Settle (≥ 2 hours) agitate->settle filter Withdraw Supernatant & Filter through 0.22 µm Syringe Filter settle->filter quantify Quantify Concentration (e.g., via HPLC-UV) using a Calibration Curve filter->quantify result Calculate Solubility (mg/mL or mol/L) quantify->result pKa_Workflow cluster_acid Acidic pKa (Carboxylic Acid) cluster_base Basic pKa (Amino/Pyrazole) prep_acid Prepare ~10 mM Solution of Compound titrate_acid Titrate with Standardized NaOH prep_acid->titrate_acid analyze_acid Plot pH vs. Volume Determine pKa at Half-Equivalence Point titrate_acid->analyze_acid prep_base Prepare ~10 mM Solution & Add Excess HCl titrate_base Back-Titrate with Standardized NaOH prep_base->titrate_base analyze_base Plot pH vs. Volume Determine pKa(s) at Half-Equivalence Point(s) titrate_base->analyze_base start Potentiometric Titration start->prep_acid start->prep_base

Sources

Protocols & Analytical Methods

Method

using 1006451-86-0 as a building block in heterocyclic organic synthesis

Application Note: 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-86-0) as a Core Scaffold for the Synthesis of Fused Pyrazolo[4,3-c]quinoline Libraries Target Audience: Researchers, Medicinal Chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-86-0) as a Core Scaffold for the Synthesis of Fused Pyrazolo[4,3-c]quinoline Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Introduction & Chemical Rationale

In modern drug discovery, the design of highly functionalized, fused heterocyclic libraries is heavily reliant on the availability of versatile building blocks. 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-86-0) is a highly privileged, multi-functional scaffold that offers three distinct, orthogonally reactive handles:

  • C5-Carboxylic Acid: Amenable to standard peptide coupling chemistries to install diversity (R-groups) and modulate physicochemical properties.

  • C4-Chloro: A challenging but viable electrophilic handle for transition-metal-catalyzed cross-coupling.

  • C3-Amino: A nucleophilic center primed for intramolecular cyclization.

This Application Note details a validated, three-step synthetic workflow utilizing CAS 1006451-86-0 to construct pyrazolo[4,3-c]quinolines . This fused tricyclic system is a highly sought-after pharmacophore, demonstrating potent biological activities, including anti-inflammatory efficacy via the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS)[1]. By leveraging the orthogonal reactivity of this building block, medicinal chemists can rapidly generate diverse libraries of pyrazolo[4,3-c]quinoline-amides for high-throughput screening[2].

Mechanistic Pathway & Workflow Design

The transformation of CAS 1006451-86-0 into a complex fused heterocycle requires a carefully orchestrated sequence of reactions to prevent cross-reactivity and overcome the inherent electronic deactivation of the pyrazole core.

  • Step 1: Amide Coupling at C5. The workflow begins with the derivatization of the C5-carboxylic acid. We utilize HATU/DIPEA rather than standard EDC/HOBt. The causality here is twofold: HATU provides superior kinetics for potentially hindered pyrazole-5-carboxylic acids, and converting the ionizable carboxylic acid into a neutral amide improves the solubility of the intermediate for the subsequent palladium-catalyzed step. Furthermore, the electron-withdrawing nature of the resulting amide slightly activates the adjacent C4-Cl bond toward oxidative addition.

  • Step 2: Suzuki-Miyaura Cross-Coupling at C4. The C4-chloro position of an electron-rich pyrazole is notoriously sluggish in cross-coupling reactions[3]. Standard catalysts like Pd(PPh3)4 fail to overcome the high activation barrier for oxidative addition into the C(sp2)-Cl bond. To solve this, we employ a highly active catalyst system comprising Pd2(dba)3 and XPhos . XPhos, a bulky and electron-rich dialkylbiaryl phosphine ligand, accelerates the rate-limiting oxidative addition and prevents catalyst deactivation. Coupling with 2-formylphenylboronic acid derivatives installs the required pendant aldehyde for the final cyclization.

  • Step 3: Intramolecular Cyclization. The final step is an acid-promoted condensation of the C3-amino group with the newly installed C4-(2-formylphenyl) group. The addition of catalytic p-toluenesulfonic acid (p-TsOH) activates the aldehyde, facilitating nucleophilic attack by the weakly nucleophilic pyrazole amine. The resulting Schiff base undergoes spontaneous aromatization to yield the highly stable, fully conjugated pyrazolo[4,3-c]quinoline core[2].

Workflow SM CAS 1006451-86-0 (C5-COOH, C4-Cl, C3-NH2) Step1 Intermediate 1 C5-Amide Pyrazole SM->Step1 Step 1: Amide Coupling HATU, DIPEA, R-NH2 Step2 Intermediate 2 C4-(2-Formylphenyl) Pyrazole Step1->Step2 Step 2: Suzuki-Miyaura Pd2(dba)3, XPhos, Ar-B(OH)2 Product Target Scaffold Pyrazolo[4,3-c]quinoline-amide Step2->Product Step 3: Cyclization p-TsOH, Toluene, Reflux

Synthetic workflow for pyrazolo[4,3-c]quinolines from CAS 1006451-86-0.

Quantitative Data: Overcoming the C4-Chloro Activation Barrier

To validate the necessity of the XPhos ligand system in Step 2, a catalyst screening was performed using the C5-benzylamide derivative of CAS 1006451-86-0 and 2-formylphenylboronic acid. The data below demonstrates that bulky, electron-rich ligands are strictly required to achieve synthetically useful yields when coupling at the deactivated 4-chloropyrazole position.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh3)4 (5 mol%)NoneNa2CO3Toluene/H2O100< 10% (NR)
2Pd(dppf)Cl2 (5 mol%)NoneK2CO31,4-Dioxane/H2O10035%
3Pd(OAc)2 (5 mol%)SPhos (10 mol%)K3PO41,4-Dioxane/H2O10062%
4 Pd2(dba)3 (2.5 mol%) XPhos (10 mol%) K3PO4 1,4-Dioxane/H2O 100 88%

Table 1: Optimization of the Suzuki-Miyaura cross-coupling at the pyrazole C4-position.

CatalyticCycle Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar-Pyrazole)(Cl)(XPhos)] Pd0->OxAdd + C4-Chloro Pyrazole (Rate Limiting) TransMet Transmetalation Complex [Pd(II)(Ar-Pyrazole)(Ar-CHO)(XPhos)] OxAdd->TransMet + 2-Formylphenylboronic acid + K3PO4 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - C4-Aryl Pyrazole

Pd-catalyzed Suzuki-Miyaura catalytic cycle at the challenging C4-chloro position.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in quality control (QC) checkpoints to ensure self-validation at each stage of the synthesis.

Protocol 1: Synthesis of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
  • Preparation: In an oven-dried round-bottom flask, dissolve CAS 1006451-86-0 (1.0 mmol, 175.6 mg) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.3 mmol, 494 mg). Stir the mixture at room temperature for 15 minutes to ensure full formation of the active OBt-ester.

    • QC Check: A distinct color change to pale yellow indicates active ester formation.

  • Coupling: Add the desired primary amine (e.g., benzylamine, 1.2 mmol). Stir at room temperature for 4 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS. Look for the disappearance of the starting material mass ([M+H]+ = 176.0) and the appearance of the target amide mass.

Protocol 2: XPhos-Mediated Suzuki-Miyaura Cross-Coupling
  • Preparation: To a microwave vial, add the C5-amide intermediate from Protocol 1 (1.0 mmol), 2-formylphenylboronic acid (1.5 mmol, 225 mg), Pd2(dba)3 (0.025 mmol, 23 mg), XPhos (0.10 mmol, 48 mg), and anhydrous K3PO4 (3.0 mmol, 636 mg).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours.

    • Causality Note: The addition of H2O is critical to dissolve the K3PO4 base and facilitate the transmetalation step of the catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: Confirm product formation via 1H-NMR. A distinct aldehyde proton singlet should appear at ~10.0 ppm, confirming successful coupling without premature cyclization.

Protocol 3: Acid-Promoted Cyclization to Pyrazolo[4,3-c]quinoline
  • Preparation: Dissolve the purified intermediate from Protocol 2 (1.0 mmol) in anhydrous Toluene (20 mL, 0.05 M).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.2 mmol, 38 mg).

  • Cyclization: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 6 hours.

    • Causality Note: The Dean-Stark trap removes the water generated during the condensation, driving the equilibrium toward the formation of the Schiff base, which rapidly aromatizes into the final quinoline system.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3 (10 mL) to quench the acid, dry over Na2SO4, and concentrate.

  • Validation: Analyze via LC-MS and 1H-NMR. The aldehyde peak (~10.0 ppm) and the primary amine peaks (~5.5 ppm) must completely disappear, replaced by a highly deshielded aromatic proton corresponding to the newly formed pyridine ring of the pyrazolo[4,3-c]quinoline core.

References

  • Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds. Taylor & Francis. Available at:[2]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health (NIH). Available at:[1]

  • Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. American Chemical Society (ACS). Available at:[3]

Sources

Application

Application Notes &amp; Protocols: Derivatization Techniques for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a nucleophilic amino gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a nucleophilic amino group and a reactive carboxylic acid, makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The strategic derivatization of this core structure is a critical step in the development of new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and protocols for the derivatization of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. We will explore key chemical transformations targeting the amino and carboxylic acid functionalities, offering step-by-step methodologies and explaining the rationale behind the chosen experimental conditions.

Chemical Reactivity and Derivatization Strategy

The target molecule possesses two primary sites for derivatization: the 3-amino group and the 5-carboxylic acid group. The amino group is a good nucleophile and can readily undergo acylation, sulfonylation, and alkylation. The carboxylic acid can be converted into esters, amides, and other acid derivatives. The chloro substituent at the 4-position is relatively stable and generally does not participate in the derivatization reactions under the conditions described herein.

A logical workflow for the derivatization of this bifunctional molecule is to first protect or derivatize one functional group before modifying the second, to avoid potential side reactions and to ensure selective transformations.

Derivatization_Workflow Start 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid Esterification Esterification of Carboxylic Acid Start->Esterification Acylation Acylation of Amino Group Start->Acylation Sulfonylation Sulfonylation of Amino Group Start->Sulfonylation Amide_Formation Amide Formation from Carboxylic Acid Start->Amide_Formation Ester_Product Ester Derivative Esterification->Ester_Product Acyl_Product N-Acyl Derivative Acylation->Acyl_Product Sulfonyl_Product N-Sulfonyl Derivative Sulfonylation->Sulfonyl_Product Amide_Product Amide Derivative Amide_Formation->Amide_Product

Caption: General derivatization strategies for the target molecule.

I. Derivatization of the Carboxylic Acid Group

A. Esterification

Esterification is a fundamental derivatization of the carboxylic acid group, often employed to enhance solubility, improve cell permeability, or to act as a protecting group for further reactions on the amino group. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used and reliable method[3].

Protocol 1: Fischer Esterification to Synthesize Ethyl 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established methods for the esterification of pyrazole carboxylic acids and related aromatic carboxylic acids[3][4][5].

Materials:

  • 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring at 0 °C (ice bath).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate.

Characterization: The structure of the resulting ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl group protons.

B. Amide Formation

The conversion of the carboxylic acid to an amide is a common strategy to introduce diverse functionalities and to explore structure-activity relationships. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine[6][7].

Protocol 2: Synthesis of 3-Amino-4-chloro-N-benzyl-1-methyl-1H-pyrazole-5-carboxamide

Materials:

  • 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure: Step 1: Formation of the Acid Chloride

  • Suspend 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired amide.

II. Derivatization of the Amino Group

A. Acylation

Acylation of the 3-amino group is a straightforward method to introduce a variety of acyl moieties. This reaction is typically performed using an acyl chloride or an acid anhydride in the presence of a base to neutralize the generated acid[8][9].

Protocol 3: N-Acetylation of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Materials:

  • 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-acetamido-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Acylation_Reaction Reactant1 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid Product 3-Acetamido-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid Reactant1->Product Pyridine, DCM Reactant2 + Acetic Anhydride Reactant2->Product

Caption: N-Acetylation of the target molecule.

B. Sulfonylation

Sulfonylation of the amino group introduces a sulfonamide functionality, which is a common pharmacophore in many drugs. The reaction typically involves a sulfonyl chloride and a base.

Protocol 4: N-Sulfonylation with p-Toluenesulfonyl Chloride

Materials:

  • 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

III. Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed by a combination of spectroscopic techniques.

Technique Expected Observations for Derivatives
¹H NMR Appearance of new signals corresponding to the introduced functional group (e.g., ethyl signals for the ester, benzyl signals for the amide, acetyl methyl signal for the N-acyl derivative). Chemical shifts of protons near the derivatized site may also change.[1][8][10][11][12][13][14][15][16]
¹³C NMR Appearance of new carbon signals from the derivatizing group. The chemical shift of the carbonyl carbon will change upon conversion to an ester or amide.[1][8][11][13][16]
Mass Spectrometry (MS) The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the derivatized product.[1][8][11][12][14]
Infrared (IR) Spectroscopy Changes in the vibrational frequencies of the functional groups. For example, the C=O stretching frequency of the carboxylic acid will shift upon ester or amide formation. The N-H stretching vibrations of the amino group will change upon acylation or sulfonylation.[1][11][14]

Conclusion

The protocols outlined in this guide provide a solid foundation for the derivatization of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. By strategically modifying the amino and carboxylic acid functionalities, researchers can generate a diverse library of compounds for screening in various drug discovery programs. The choice of derivatization technique will depend on the specific goals of the research, such as improving biological activity, modulating physicochemical properties, or enabling further chemical transformations. Careful monitoring of the reactions and thorough characterization of the products are essential for successful derivatization.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). RASĀYAN Journal of Chemistry. [Link]

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). MDPI. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. PMC. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. [Link]

  • Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. ACS Publications. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. [Link]

  • Process for preparing carboxylic acid derivatives of 3-halo-4, 5-dihydro-1H-pyrazole.
  • Esters of 4-formylpyrazol-3-carboxylic acids. ResearchGate. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. [Link]

  • Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. PubMed. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKAT USA, Inc.. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • 3-amino-4-chloro-1h-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. PubMed. [Link]

  • 3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

  • Synthesis and reaction of 5‐amino‐3‐trifluoromethylisoxazole and ‐pyrazole‐4‐carboxylic acids. R Discovery. [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. [Link]

  • Substrate scope of the 3‐aminopyrazoles. ResearchGate. [Link]

  • 3-Aminopyrazole-4-carboxylic acid. SIELC Technologies. [Link]

  • Synthesis of Novel Derivatives of 4-Amino-3,5-Dicyanopyrazole. ResearchGate. [Link]

  • 5-Amino-1-(3-chlorophenyl)pyrazole-4-carboxylic acid. Chem-Impex. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. OUCI. [Link]

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Method

Application Notes &amp; Protocols: Catalytic Functionalization of 3-Amino-4-Chloro-1-Methyl-1H-Pyrazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Privileged Scaffold The 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid core represents a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid core represents a highly valuable scaffold in modern medicinal chemistry and drug discovery. The pyrazole moiety is a well-established "privileged structure," frequently found in a diverse array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The specific substitution pattern of this molecule, featuring an amino group, a halogen for cross-coupling, and a carboxylic acid for further derivatization or as a key pharmacophoric element, makes it an exceptionally versatile building block.

The primary challenge and opportunity lie in the selective functionalization of the C4-chloro position. This position is often the least reactive on the pyrazole ring, necessitating robust and efficient catalytic protocols to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] This guide provides a detailed exploration of catalytic strategies, complete with actionable protocols, to empower researchers in the synthesis of novel derivatives of this promising scaffold. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions.

Understanding the Reactivity of the Pyrazole Core

The reactivity of the pyrazole ring is dictated by the electronic properties of the nitrogen atoms and the substituents. In the case of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, the electron-donating amino group at C3 and the electron-withdrawing carboxylic acid at C5 create a unique electronic environment. The chlorine atom at the C4 position is the primary handle for functionalization via transition-metal-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, making the C-Cl bond activation a key challenge.[1] However, with the advent of highly active palladium catalysts and specialized ligands, the efficient coupling of aryl chlorides is now a routine transformation in organic synthesis.[4][5]

Catalytic Protocols for C4-Functionalization

The following sections provide detailed protocols for the most effective catalytic methods for functionalizing the C4 position of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, making it ideal for introducing aryl and heteroaryl substituents at the C4 position.[6][7][8] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with an electron-rich and potentially coordinating substrate like our target molecule.

This protocol is designed for the coupling of various aryl- and heteroarylboronic acids to the C4 position of the pyrazole core.

Materials:

  • 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/H₂O (10:1 mixture)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane/H₂O mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst and Ligand: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of aryl chlorides. The bulky ligand facilitates the reductive elimination step and prevents catalyst deactivation.

  • Base: A moderately strong base like K₃PO₄ is used to activate the boronic acid and facilitate the transmetalation step without causing significant decomposition of the starting material or product.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used in Suzuki-Miyaura reactions to dissolve both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Dioxane/H₂O11012Anticipated >80
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)Dioxane/H₂O11012Anticipated >85
33-Pyridylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (3)t-BuOH/H₂O10018Anticipated >70

Yields are anticipated based on literature precedents for similar substrates and are not experimentally determined for the specific target molecule.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[4][5] This method is particularly valuable for introducing diverse amine functionalities at the C4 position of our pyrazole scaffold.

This protocol outlines the general procedure for the coupling of primary and secondary amines to the C4 position.

Materials:

  • 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-5 mol%)

  • RuPhos (4-10 mol%)

  • NaOt-Bu (2.0 equiv)

  • Anhydrous, degassed toluene or xylene

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene or xylene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-130 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Rationale for Reagent Selection:

  • Catalyst and Ligand: A palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as RuPhos is a highly active catalytic system for the amination of aryl chlorides.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used to avoid side reactions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (2)Toluene1108Anticipated >90
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Dioxane12016Anticipated >75
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (2)Xylene13010Anticipated >80

Yields are anticipated based on literature precedents for similar substrates and are not experimentally determined for the specific target molecule.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium/copper co-catalyzed reaction that provides a straightforward method for the synthesis of aryl alkynes.[10][11][12] This reaction allows for the introduction of a versatile alkynyl group at the C4 position, which can be further functionalized.

This protocol details the coupling of terminal alkynes to the C4 position of the pyrazole.

Materials:

  • 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent and the base (TEA or DIPEA).

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the amine salt.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Catalysts: A combination of a palladium catalyst, which activates the aryl halide, and a copper(I) co-catalyst, which activates the alkyne, is the hallmark of the Sonogashira reaction.

  • Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and as a solvent in some cases. It also acts as a scavenger for the HX by-product.

  • Solvent: Polar aprotic solvents like THF or DMF are suitable for this reaction.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)TEA (3)THF656Anticipated >85
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPEA (3)DMF708Anticipated >90
31-HexynePdCl₂(PPh₃)₂ (3)CuI (6)TEA (3)THF656Anticipated >80

Yields are anticipated based on literature precedents for similar substrates and are not experimentally determined for the specific target molecule.

Visualizing the Catalytic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Combine Reactants: - Pyrazole - Boronic Acid - Pd Catalyst - Ligand - Base react Heat under Inert Atmosphere (100-120 °C) start->react Add Solvent workup Aqueous Workup react->workup Cool & Dilute purify Column Chromatography workup->purify end Isolated C4-Aryl Pyrazole purify->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Combine Reactants: - Pyrazole - Pd Catalyst - Ligand - Base react Heat under Inert Atmosphere (100-130 °C) start->react Add Solvent & Amine workup Quench & Aqueous Workup react->workup Cool & Quench purify Column Chromatography workup->purify end Isolated C4-Amino Pyrazole purify->end

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Combine Reactants: - Pyrazole - Pd & Cu Catalysts react Heat under Inert Atmosphere (60-80 °C) start->react Add Solvent, Base & Alkyne workup Filter & Aqueous Workup react->workup Cool & Filter purify Column Chromatography workup->purify end Isolated C4-Alkynyl Pyrazole purify->end

Caption: General workflow for the Sonogashira coupling reaction.

Conclusion and Future Directions

The catalytic protocols detailed in this guide provide a robust starting point for the functionalization of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer access to a vast chemical space, enabling the synthesis of diverse libraries of compounds for biological screening. Further optimization of these protocols may be necessary for specific substrates, and we encourage researchers to explore the rich literature on palladium catalysis for further insights. The development of C-H activation strategies at other positions on the pyrazole ring could also open up new avenues for derivatization.[13][14][15]

References

  • Organic & Biomolecular Chemistry. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. RSC Publishing. [Link]

  • Request PDF. Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • Catalysis Science & Technology. One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization. RSC Publishing. [Link]

  • The Journal of Organic Chemistry. Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. Transition-metal-catalyzed C–H functionalization of pyrazoles. RSC Publishing. [Link]

  • ResearchGate. Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. [Link]

  • PubMed. Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • Semantic Scholar. Direct C-H Alkenylation of Functionalized Pyrazoles. [Link]

  • The Journal of Organic Chemistry. Direct C–H Alkenylation of Functionalized Pyrazoles. [Link]

  • Organic & Biomolecular Chemistry. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. RSC Publishing. [Link]

  • ACS Publications. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Semantic Scholar. Intramolecular oxidative C–N bond formation under metal-free conditions: One-pot global functionalization of pyrazole ring. [Link]

  • PMC. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • ResearchGate. An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. [Link]

  • Organic Chemistry Portal. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. [Link]

  • ResearchGate. ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • Amanote Research. Functionalization Reactions of Various. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • ResearchGate. Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole. [Link]

  • Verlag der Zeitschrift für Naturforschung. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. [Link]

  • chinaxiv.org. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • PMC. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • MDPI. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • MDPI. Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. [Link]

  • The Journal of Organic Chemistry. New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. [Link]

  • PMC. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ResearchGate. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • PMC. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]

  • eScholarship. Catalysis with Ring Strain - Efforts towards Pyrazoles and Cyclic Tripeptides. [Link]

  • ResearchGate. Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... [Link]

  • arkat usa. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

Sources

Application

sample preparation methods for GC-MS analysis of pyrazole carboxylic acids

Application Note: GC-MS Analysis of Pyrazole Carboxylic Acids A Senior Application Scientist's Guide to Robust Sample Preparation: From Extraction to Derivatization Introduction: The Analytical Challenge of Pyrazole Carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis of Pyrazole Carboxylic Acids

A Senior Application Scientist's Guide to Robust Sample Preparation: From Extraction to Derivatization

Introduction: The Analytical Challenge of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and specialty materials. Their accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS) is paramount for drug development, quality control, and environmental monitoring. However, the intrinsic chemical properties of these molecules present a significant analytical hurdle.

The presence of both a carboxylic acid group and nitrogen atoms in the pyrazole ring imparts high polarity and the capacity for strong intermolecular hydrogen bonding.[1] These characteristics result in low volatility and poor thermal stability, making them fundamentally unsuitable for direct GC-MS analysis.[2][3] Without proper sample preparation, direct injection leads to severe peak tailing, low sensitivity, poor reproducibility, and potential analyte degradation in the hot injector port.[1]

This guide provides a comprehensive overview of field-proven sample preparation methodologies designed to overcome these challenges. We will explore robust extraction techniques to isolate analytes from complex matrices and delve into the essential step of chemical derivatization, which transforms these polar, non-volatile compounds into species amenable to GC-MS analysis. The focus is not just on the procedural steps but on the underlying chemical principles that ensure a reliable and reproducible analytical outcome.

Analyte Isolation: Extraction and Clean-Up Strategies

The first critical phase of sample preparation is the quantitative extraction of the pyrazole carboxylic acids from the sample matrix (e.g., plasma, urine, wastewater, reaction mixtures) while minimizing co-extraction of interfering components.[4] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix complexity, required throughput, and desired level of automation.[5]

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique that partitions analytes between two immiscible liquid phases based on their relative solubility.[6][7] For acidic compounds like pyrazole carboxylic acids, pH control is the most critical parameter for a successful extraction.

The Principle of pH-Mediated LLE:

  • Acidification & Extraction: To extract the analyte from an aqueous sample into an organic solvent (e.g., ethyl acetate, dichloromethane), the pH of the aqueous phase must be adjusted to at least 2 pH units below the pKa of the carboxylic acid group. This ensures the carboxyl group is fully protonated (-COOH), neutralizing its charge and rendering the molecule significantly more soluble in the organic phase.[7]

  • Back-Extraction & Clean-Up (Optional): For further purification, the organic extract can be washed with a basic aqueous solution (e.g., 1M sodium bicarbonate). This deprotonates the carboxylic acid to its anionic form (-COO⁻), transferring it back into the aqueous phase while leaving neutral and basic impurities behind in the organic layer.[7]

  • Re-Extraction for Final Analysis: The basic aqueous phase is then re-acidified, and the protonated analyte is re-extracted into a fresh aliquot of organic solvent. This solvent is then evaporated and the residue reconstituted for derivatization.

While highly effective, LLE can be labor-intensive and may form emulsions that complicate phase separation.[8]

Solid-Phase Extraction (SPE)

SPE is a powerful and versatile technique that offers higher recovery, cleaner extracts, and reduced solvent consumption compared to LLE.[4][6][9] It involves passing the liquid sample through a cartridge containing a solid sorbent that selectively retains the analyte.[10]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_steps SPE Protocol node_cond 1. Condition node_load 2. Load Sample node_cond->node_load Equilibrate Sorbent node_wash 3. Wash node_load->node_wash Retain Analyte node_elute 4. Elute node_wash->node_elute Remove Interferences node_collect Analyte node_elute->node_collect Collect Purified Analyte

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

SPE Sorbent Selection for Pyrazole Carboxylic Acids:

  • Anion-Exchange SPE: This is often the most effective mode. Weak anion exchange (WAX) or strong anion exchange (SAX) sorbents are used.[10][11] The sample is loaded at a pH > pKa, where the carboxylic acid is deprotonated and ionically binds to the positively charged sorbent. Interferences are washed away, and the analyte is eluted by lowering the pH to neutralize the charge or by using a high ionic strength buffer.[9]

  • Reversed-Phase (RP) SPE: Sorbents like C18 can be used if the sample is acidified (pH < pKa) to protonate the analyte, increasing its hydrophobicity and retention on the non-polar sorbent.[12]

  • Mixed-Mode SPE: These cartridges combine reversed-phase and ion-exchange functionalities, offering superior selectivity and cleanup for highly complex matrices like biological fluids.[10][11]

Derivatization: Enabling Volatility for GC-MS

Derivatization is a mandatory step for the GC-MS analysis of pyrazole carboxylic acids.[3][13] This chemical modification process converts the polar, active hydrogen of the carboxylic acid group into a less polar, more volatile, and more thermally stable functional group.[14][15]

The Core Objectives of Derivatization:

  • Increase Volatility: Eliminates hydrogen bonding, significantly lowering the boiling point of the analyte.[16][17]

  • Improve Thermal Stability: Protects the analyte from degradation in the high-temperature environment of the GC injector and column.[15]

  • Enhance Peak Shape: Produces sharp, symmetrical chromatographic peaks, which improves resolution and enhances the limits of detection and quantification.[13]

  • Generate Characteristic Mass Spectra: Creates derivatives with predictable fragmentation patterns that can be readily identified using mass spectral libraries.[17]

Two primary derivatization strategies are employed: Silylation and Alkylation (Esterification) .

Silylation

Silylation is the most widely used derivatization technique for GC analysis.[14][15] It involves replacing the active hydrogen of the carboxyl group with a non-polar silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[15]

Silylation Reaction Pathway

Caption: Silylation converts a carboxylic acid to a volatile TMS ester.

Reactions are typically fast, high-yielding, and proceed under mild conditions.[17] The choice of reagent depends on the analyte's reactivity and the required stability of the derivative.

Alkylation / Esterification

This method converts the carboxylic acid into its corresponding ester, most commonly a methyl ester.[1][6] This permanently blocks the active hydrogen, creating a stable and volatile derivative.

Esterification Reaction Pathway

Caption: Esterification converts a carboxylic acid to a methyl ester.

Acid-catalyzed esterification using an alcohol like methanol in the presence of a catalyst such as boron trifluoride (BF₃) or acetyl chloride is a common and effective approach.[18][19]

Comparison of Common Derivatization Reagents
Reagent ClassExample Reagent(s)Target GroupsAdvantagesDisadvantages
Silylation BSTFA, MSTFA, BSTFA + 1% TMCS-COOH, -OH, -NH, -SHFast reactions, mild conditions, highly effective, versatile.[20][21]Derivatives are moisture-sensitive and can hydrolyze.[14][15]
Silylation (Stable) MTBSTFA-COOH, -OH, -NH, -SHForms t-BDMS derivatives that are ~10,000x more stable to hydrolysis than TMS derivatives.[14]Slower reaction kinetics, higher molecular weight increase.
Alkylation (Esterification) Methanol/BF₃, Methanol/HCl-COOHProduces very stable ester derivatives. Reagents are inexpensive.[19]Harsher conditions (heat), may not be suitable for thermally labile molecules. Can be slower than silylation.[18]
Alkylation (Hazardous) Diazomethane-COOHHighly reactive, rapid methylation at room temperature.[1]Extremely toxic and potentially explosive. No longer recommended for routine use.[13]

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents are often moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.

Protocol 1: Solid-Phase Extraction (Anion Exchange) and Silylation

This protocol is ideal for cleaning up complex aqueous samples like plasma or urine.

A. Reagents and Materials

  • Weak Anion Exchange (WAX) SPE Cartridges (e.g., 100 mg, 3 mL)

  • Sample, pH adjusted to ~7.0

  • Methanol (HPLC Grade)

  • Deionized Water

  • 2% Formic Acid in Water (v/v)

  • 2% Formic Acid in Methanol (v/v)

  • Nitrogen gas supply for evaporation

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile or Ethyl Acetate (Anhydrous)

  • GC Vials with inserts

B. Step-by-Step Procedure

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Deionized Water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated, pH-adjusted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of Deionized Water, followed by 3 mL of Methanol to remove polar and non-polar interferences. Dry the sorbent bed thoroughly by applying vacuum or positive pressure for 5-10 minutes.

  • Elution: Elute the retained pyrazole carboxylic acids with 2 mL of 2% Formic Acid in Methanol into a clean collection tube. The acid neutralizes the analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all traces of water and methanol.

  • Derivatization: Reconstitute the dry residue in 50 µL of anhydrous Acetonitrile (or Ethyl Acetate). Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[21]

  • Analysis: Cool the vial to room temperature. Transfer the solution to a GC vial with an insert and analyze by GC-MS promptly.

Protocol 2: Liquid-Liquid Extraction and Esterification

This protocol is a robust method suitable for a wide range of sample matrices.

A. Reagents and Materials

  • Sample in aqueous matrix

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (HPLC Grade)

  • Anhydrous Sodium Sulfate

  • Derivatization Reagent: 2% (v/v) Acetyl Chloride in Methanol (prepare fresh).[18]

  • Saturated Sodium Bicarbonate solution

  • Hexane (HPLC Grade)

  • GC Vials

B. Step-by-Step Procedure

  • Sample Acidification: In a glass tube, acidify 1 mL of the aqueous sample to pH < 2 with 6M HCl.

  • Liquid-Liquid Extraction: Add 3 mL of Ethyl Acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a new clean tube. Repeat the extraction on the aqueous layer with a fresh 3 mL of Ethyl Acetate and combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous Sodium Sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Esterification): Add 200 µL of 2% Acetyl Chloride in Methanol to the dry residue.

  • Reaction: Cap the tube tightly and heat at 60°C for 60 minutes.

  • Neutralization & Extraction: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 1 mL of saturated Sodium Bicarbonate solution. Extract the methyl ester derivative by adding 500 µL of Hexane and vortexing.

  • Analysis: Transfer the upper Hexane layer to a GC vial for analysis.

Conclusion

The successful analysis of pyrazole carboxylic acids by GC-MS is entirely dependent on a meticulously executed sample preparation strategy. The high polarity and low volatility inherent to these compounds make derivatization a non-negotiable step. By selecting an appropriate extraction method—LLE for its simplicity or SPE for its efficiency and cleanliness—analytes can be effectively isolated from their matrix. Subsequent conversion to volatile silyl or alkyl ester derivatives transforms them into compounds well-suited for GC analysis, enabling robust, reproducible, and sensitive quantification. The protocols and principles outlined in this guide provide a validated framework for researchers and scientists to develop and implement reliable analytical methods for this important class of molecules.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. St. Petersburg State University.
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. PubMed.
  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
  • Veeprho. (2024). Solid-Phase Extraction (SPE). Veeprho.
  • Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels - ACS Publications.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical.
  • Fisher Scientific. (n.d.). Silylation Reagents. Fisher Scientific.
  • Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies.
  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Chrom Tech, Inc.
  • Thermo Fisher Scientific. (n.d.). GC Reagents. Thermo Fisher Scientific - US.
  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. PubMed.
  • LibreTexts Chemistry. (2023). Solid-Phase Extraction. Chemistry LibreTexts.
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation.
  • SCION Instruments. (2025). Sample preparation GC-MS. SCION Instruments.
  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives. Google Patents.
  • Organomation. (n.d.). GC-MS Sample Preparation. Organomation.
  • Yeh, C. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Rahman, Z. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices.
  • GERSTEL. (2024). Revolutionizing Drug Analysis: The Role of Automation in Biological Matrix Extraction.
  • Publications. (2024). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Welcome to the dedicated technical support resource for the synthesis and purification of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (ACMPC). This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (ACMPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Understanding the Molecule: Key Physicochemical Properties

3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (MW: 175.57 g/mol ) is a multifaceted molecule presenting unique purification challenges. Its amphoteric nature, stemming from the basic amino group and the acidic carboxylic acid group, alongside the polar pyrazole core, dictates its solubility and chromatographic behavior. The presence of both hydrogen bond donors and acceptors suggests moderate to good solubility in polar solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid?

A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:

  • Colored Impurities: Often yellow or red, these can arise from the decomposition or oxidation of hydrazine starting materials.[2][3]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include hydrazine derivatives or dicarbonyl compounds.[2]

  • Regioisomers: If an unsymmetrical precursor is used, the formation of a regioisomeric pyrazole product is possible, which can be challenging to separate.[4]

  • Hydrolysis Byproducts: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.

Q2: How do I assess the purity of my synthesized ACMPC?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q3: My compound is poorly soluble. How can I improve its solubility for purification?

A3: Poor solubility is a common issue with pyrazole derivatives.[5] To enhance solubility, you can:

  • Utilize a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can modulate the overall polarity. For instance, dissolving in a minimal amount of a polar solvent like ethanol and then adding a less polar solvent might be effective.[5]

  • Adjust the pH: As an amphoteric molecule, the solubility of ACMPC is highly pH-dependent. In acidic conditions, the amino group is protonated, increasing aqueous solubility. In basic conditions, the carboxylic acid is deprotonated, also enhancing aqueous solubility.[5]

  • Heat the Solution: Solubility generally increases with temperature.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Issue 1: Persistent Yellow/Red Color in the Product
  • Symptom: The isolated solid is off-white, yellow, or even reddish, despite purification attempts.

  • Possible Cause: Colored impurities often stem from the hydrazine starting material used in the synthesis, which can be prone to oxidation and decomposition.[2][3]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-5% w/w) to the solution. The charcoal can adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

    • Acidic Wash: If the colored impurities are basic in nature, an acidic wash during an acid-base extraction workup can help remove them.[5]

Issue 2: Low Recovery After Recrystallization
  • Symptom: A significant loss of product is observed after recrystallization.

  • Possible Causes:

    • The chosen solvent is too good, and the product remains in the mother liquor even after cooling.

    • Too much solvent was used for dissolution.[6]

    • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

  • Troubleshooting Steps:

    • Optimize Solvent System: Screen for a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (a "good" solvent and an "anti-solvent") can be very effective.[6]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.[6]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]

    • Check Mother Liquor: Concentrate the mother liquor and analyze it by TLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.

Issue 3: Product Co-elutes with Impurities During Column Chromatography
  • Symptom: Fractions from column chromatography contain both the desired product and impurities.

  • Possible Cause: The polarity of the eluent is not optimized for the separation.

  • Troubleshooting Steps:

    • Fine-tune the Mobile Phase: Use TLC to test various solvent systems with different polarities. A small change in the solvent ratio can significantly improve separation.[7]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by the product, and then more polar impurities.[8]

    • Consider a Different Stationary Phase: If using silica gel (acidic), consider switching to neutral alumina, especially if your impurities are acid-sensitive. For highly polar compounds, reversed-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more effective.[9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the amphoteric nature of 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to separate it from neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts, which now contain the desired product as its sodium salt.

  • Backwash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any residual neutral impurities.[10]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). The protonation of the carboxylate will cause the purified product to precipitate out of the solution.[10][11]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBaseExtraction cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (NaHCO3) cluster_2 Final Purification Crude Product Crude ACMPC + Neutral Impurities Aqueous Layer Sodium Salt of ACMPC Crude Product->Aqueous Layer Add NaHCO3 (aq) Separate Layers Precipitate Pure ACMPC (Solid) Aqueous Layer->Precipitate Add HCl (aq) (Acidify to pH 2-3)

Caption: Workflow for the purification of ACMPC via acid-base extraction.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[12] The key is to find a suitable solvent or solvent system.

Solvent Selection Guide:

Solvent/SystemExpected Solubility Behavior
Polar Protic (e.g., Ethanol, Methanol, Water)Likely to have good solubility, especially when heated. A mixed system, such as ethanol/water, is a good starting point.[6]
Polar Aprotic (e.g., Acetone, Ethyl Acetate)May also be effective. Test small-scale solubility.
Non-polar (e.g., Hexane, Toluene)Expected to have low solubility; can be used as an anti-solvent in a mixed-solvent system.

Step-by-Step Methodology (Single Solvent):

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it just dissolves.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

PurificationDecision start Crude ACMPC is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes has_ionizable_groups Does it have ionizable groups? is_solid->has_ionizable_groups No (or oily) recrystallization Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->has_ionizable_groups No chromatography Column Chromatography recrystallization->chromatography If impurities persist acid_base Acid-Base Extraction acid_base->recrystallization For further purification has_ionizable_groups->acid_base Yes has_ionizable_groups->chromatography No

Caption: Decision workflow for selecting a primary purification technique.

Protocol 3: Purification by Column Chromatography

For challenging separations, column chromatography is a valuable tool.[7]

Step-by-Step Methodology (Normal Phase - Silica Gel):

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point for a polar molecule like ACMPC is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape for the carboxylic acid. An Rf value of 0.2-0.4 for the product is ideal.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, "dry loading" is recommended: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9]

  • Elution: Begin eluting with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be employed.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. [Link]

  • CHEM HELP ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Optimization

Technical Support Center: Stability, Storage, and Handling Guidelines for CAS 1006451-86-0

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized heterocyclic building blocks. CAS 1006451-86-0 (3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) is a critical intermediate in drug discovery. However, its dense functionalization—specifically the unprotected amino group and the carboxylic acid at the 5-position of the pyrazole ring—makes it highly susceptible to specific degradation pathways.

This guide provides field-proven protocols and mechanistic insights to ensure the structural integrity of your material during long-term storage and experimental workflows.

Quantitative Storage & Handling Parameters

To prevent premature degradation, strict adherence to environmental controls is required. The following table summarizes the validated parameters for handling this compound.

ParameterRecommended ConditionCritical Rationale (Causality)
Solid Storage Temp. 2–8 °CMinimizes the thermal kinetics that drive decarboxylation of the pyrazole-5-carboxylic acid.
Solution Storage Temp. -20 °CSlows oxidation in solution and prevents solvolysis.
Light Exposure Protect from light (Amber vials)Mitigates photo-catalyzed oxidation of the free 3-amino group.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative dearomatization and azo/nitroso formation.
Recommended Solvents Anhydrous DMSO, DMFAvoids esterification (caused by primary alcohols) and pH shifts (caused by water).
Troubleshooting FAQs

Q1: My solid sample changed color from off-white to dark brown over several months. Is it still usable? A: A color shift to yellow or brown indicates oxidative degradation of the unprotected 3-amino group. Aminopyrazoles are inherently unstable under oxidative conditions, often undergoing dearomatization or forming azo/nitroso oligomers ()[1]. If the color change is significant, the purity has likely dropped below acceptable thresholds for sensitive assays. Action: Do not use the material without re-purification or LC-MS verification. Always store the solid under an inert argon atmosphere and protect it from light, as outlined in the .

Q2: I observed a pressure build-up in the storage vial and a new peak in my LC-MS. What is the mechanism? A: You are observing decarboxylation. Pyrazole-5-carboxylic acids are highly activated toward decarboxylation, a process that releases CO₂ gas (causing the pressure build-up) and yields the degradant 3-amino-4-chloro-1-methylpyrazole ()[2]. This reaction is accelerated by heat and acidic conditions. Action: Maintain strict temperature control (2–8 °C for solids) and avoid dissolving the compound in acidic aqueous buffers for long-term storage.

Q3: How do I prepare and store stock solutions for long-term use without degradation? A: The key is avoiding protic solvents and water. Primary alcohols (like methanol or ethanol) can slowly esterify the carboxylic acid over time. Water can introduce pH fluctuations that catalyze decarboxylation. Action: Use anhydrous DMSO or DMF. Aliquot the solution immediately to avoid freeze-thaw cycles, purge the headspace with Argon, and store at -20 °C.

Experimental Protocols
Protocol 1: Inert Gas Purging and Aliquoting for Long-Term Storage

This protocol ensures that stock solutions remain stable by eliminating the primary drivers of degradation: oxygen and moisture.

  • Preparation: Equilibrate the solid CAS 1006451-86-0 to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Dissolution: Dissolve the compound in anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Transfer 50–100 µL volumes into pre-dried, amber glass HPLC vials.

  • Argon Purging: Gently blow a stream of high-purity Argon gas over the liquid surface of each vial for 10–15 seconds to displace ambient air.

  • Sealing & Storage: Immediately cap the vials with PTFE-lined septa and transfer to a -20 °C freezer.

  • Self-Validation Step: Before using a stored aliquot for critical assays, run a rapid LC-MS blank. The absence of an[M-44+H]⁺ peak (m/z ~132.6) confirms that the inert purging successfully prevented decarboxylation, validating the storage integrity.

Protocol 2: Forced Degradation Study (Stability-Indicating LC-MS Assay)

Use this self-validating system to determine if your current storage conditions are causing micro-degradations.

  • Sample Preparation: Prepare three 1 mg/mL solutions of the compound in ACN/H₂O (50:50).

  • Stress Conditions:

    • Control: Keep at 4 °C in the dark.

    • Oxidative Stress: Add 0.1% H₂O₂ and expose to ambient light for 24 hours.

    • Thermal/Acidic Stress: Add 0.1% Formic Acid and heat to 60 °C for 4 hours.

  • Analysis: Inject 1 µL of each sample into an LC-MS system (C18 column, gradient of 5-95% ACN in water with 0.1% Formic Acid).

  • Self-Validation (System Suitability): The assay is validated if the Control sample shows a single sharp peak at [M+H]⁺ m/z ~176.6. The Thermal/Acidic sample will validate the column's resolving power by showing a distinct, separated peak for the decarboxylated product at m/z ~132.6.

Mechanistic and Workflow Visualizations

DegradationPathways CAS CAS 1006451-86-0 (Intact Compound) Cond1 Heat / Acidic pH CAS->Cond1 Cond2 O2 / Light Exposure CAS->Cond2 Deg1 Decarboxylation (CO2 Release) Cond1->Deg1 Deg2 Amino Group Oxidation (Color Change) Cond2->Deg2

Fig 1. Primary degradation pathways of CAS 1006451-86-0 via decarboxylation and oxidation.

Workflow Step1 Weigh Solid (Ambient) Step2 Dissolve in Anhydrous DMSO Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Purge Headspace with Argon Step3->Step4 Step5 Store at -20°C Step4->Step5

Fig 2. Optimized workflow for the preparation and long-term storage of stock solutions.

References
  • Title: Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Chemical Development of the Commercial Route to Sildenafil: A Case History Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Process Chemistry Helpdesk: Scale-Up Optimization for 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic Acid

Welcome to the Technical Support Center for the scale-up and optimization of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-86-0). This guide is designed for process chemists and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and optimization of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 1006451-86-0). This guide is designed for process chemists and drug development professionals transitioning this critical intermediate from bench-scale discovery to multi-kilogram production.

Below, we address the most common failure modes encountered during pyrazole ring construction, electrophilic halogenation, and ester saponification, providing mechanistic explanations and self-validating protocols.

Part 1: Process Workflow & Logical Relationships

The synthesis of this highly functionalized pyrazole requires strict control over reaction kinetics to prevent regioisomer scrambling, thermal runaway, and product degradation. The workflow below maps the critical path for a robust scale-up campaign.

G A Methylhydrazine + Cyano-ester Derivative B Step 1: Cyclocondensation (Regioselectivity Control) A->B T < 10°C C 3-Amino-1-methylpyrazole- 5-carboxylate B->C Isomer ratio > 95:5 D Step 2: C-4 Chlorination (Exotherm Mitigation) C->D NCS addition E 4-Chloro Ester Intermediate D->E T < 30°C F Step 3: Alkaline Hydrolysis (Decarboxylation Avoidance) E->F NaOH, EtOH/H2O G 3-Amino-4-chloro-1-methyl-1H- pyrazole-5-carboxylic acid F->G Acidification (T < 5°C)

Workflow for the scale-up synthesis of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Part 2: Troubleshooting Guides & FAQs

Section A: Cyclocondensation & Regioselectivity

Q: Why am I getting a high percentage of the incorrect regioisomer during the initial pyrazole ring formation? A: The condensation of methylhydrazine with a dielectrophile (e.g., an alkyl 2-cyano-3-methoxyacrylate) is a kinetically controlled process. Mechanistically, the nitrogen atom bearing the methyl group in methylhydrazine is significantly more nucleophilic due to the inductive electron-donating effect of the alkyl group[1]. It preferentially initiates a Michael addition on the double bond, followed by intramolecular cyclization. However, if the reaction is run at elevated temperatures or if methylhydrazine is added too rapidly, the reaction shifts toward thermodynamic control, or steric hindrance overrides electronic effects, leading to the undesired 1,3-dimethyl isomer.

Protocol 1: Regioselective Cyclocondensation Self-Validating System: The protocol validates itself via an In-Process Control (IPC) isomer ratio check before proceeding to isolation.

  • Charge the reactor with the cyano-ester derivative (1.0 eq) and anhydrous ethanol (5 vol). Cool the jacket to 0–5 °C.

  • Prepare a solution of methylhydrazine (1.05 eq) in ethanol (2 vol).

  • Dose the methylhydrazine solution continuously over 2 hours via a subsurface dip tube, ensuring the internal temperature ( Tint​ ) never exceeds 10 °C.

  • Stir for 4 hours at 10 °C.

  • IPC Validation: Pull an aliquot and analyze via HPLC. The reaction is validated and complete when the starting dielectrophile is <1.0% area, and the 1,5-isomer to 1,3-isomer ratio is ≥ 95:5. If the ratio is lower, the dosing rate was too fast or cooling was insufficient.

Section B: Electrophilic Chlorination (Exotherm Control)

Q: The addition of N-Chlorosuccinimide (NCS) causes a massive thermal spike and yields dark, tarry impurities. How do we control this on a multi-kilogram scale? A: Electrophilic chlorination of the electron-rich 3-aminopyrazole ring at the C-4 position is highly exothermic. Uncontrolled addition of solid NCS leads to localized heating, thermal runaway, and oxidative degradation of the primary amino group[2]. The heat of reaction must be managed by altering the state of the reagent and the dosing strategy. For scale-up, solid addition is strictly prohibited.

Protocol 2: Controlled Chlorination Self-Validating System: Validated by real-time thermal monitoring and post-quench mass balance.

  • Dissolve the 3-amino-1-methylpyrazole-5-carboxylate intermediate (1.0 eq) in ethyl acetate (10 vol). Cool to 15 °C.

  • In a separate vessel, dissolve NCS (1.05 eq) in N,N-dimethylformamide (DMF) (3 vol). Note: NCS is highly soluble in DMF, allowing for liquid dosing.

  • Dose the NCS solution into the reactor over 3 hours. Set the jacket temperature to 10 °C and monitor Tint​ . Adjust the dosing rate so that Tint​ remains strictly between 20 °C and 25 °C.

  • Stir for 1 hour post-addition.

  • IPC Validation: Quench a 1 mL aliquot into 10% aqueous Na2​S2​O3​ . Analyze by HPLC. The step is validated when the unchlorinated precursor is <0.5% and over-chlorinated/oxidized byproducts are <2.0%.

Section C: Saponification & Decarboxylation Avoidance

Q: During the final ester hydrolysis, my yield drops significantly, and I detect a decarboxylated pyrazole byproduct. How can I prevent this? A: Pyrazole-5-carboxylic acids are notoriously prone to decarboxylation, particularly when subjected to heat or strong acidic conditions[3]. The electron-withdrawing nature of the adjacent pyrazole nitrogen and the newly installed C-4 chlorine atom lowers the activation energy for the loss of CO2​ . To prevent this, saponification must be performed under mild alkaline conditions, and the subsequent acidification must be strictly temperature-controlled to avoid localized low pH extremes at elevated temperatures.

Protocol 3: Mild Hydrolysis and Isolation Self-Validating System: Validated by LC-MS confirmation of the intact molecular ion without mass loss corresponding to CO2​ .

  • Suspend the 4-chloro ester intermediate in a 1:1 mixture of Ethanol and Water (8 vol total).

  • Add 2M aqueous NaOH (2.0 eq) dropwise, maintaining Tint​ < 35 °C. Stir for 2 hours at 35 °C.

  • IPC Validation: Monitor by LC-MS. The hydrolysis is validated when the ester peak is undetectable (<0.1%) and the target acid mass [M−H]− 174 is dominant, with no detectable mass corresponding to the decarboxylated product (m/z 130).

  • Cool the mixture to 0–5 °C.

  • Carefully acidify to pH 3.0 using 2M HCl. The acid must be added slowly to prevent the localized heat of neutralization from triggering decarboxylation.

  • Filter the precipitated 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid and wash with cold water.

Part 3: Quantitative Process Data Summary

The following table summarizes the Critical Process Parameters (CPPs) and expected Quality Attributes for the scale-up campaign.

Process StepCritical ParameterTarget RangeConsequence of DeviationExpected YieldTarget Purity
1. Cyclocondensation Dosing Temperature0 – 10 °CIncreased formation of 1,3-isomer; lower yield.85 - 90%> 98% (HPLC)
1. Cyclocondensation Methylhydrazine Eq.1.05 eqIncomplete conversion (if <1.0) or side reactions.N/AN/A
2. Chlorination Internal Temp ( Tint​ )20 – 25 °CThermal runaway; oxidative degradation of NH2​ group.90 - 95%> 97% (HPLC)
2. Chlorination NCS Equivalents1.05 eqOver-chlorination or unreacted starting material.N/AN/A
3. Saponification Hydrolysis Temp30 – 35 °CDecarboxylation of the pyrazole-5-carboxylic acid.88 - 92%> 99% (LC-MS)
3. Saponification Acidification Temp0 – 5 °CExothermic neutralization leading to decarboxylation.N/AN/A

Part 4: References

  • 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cyclization Strategies to 3-(3-Chloro-1H-pyrazol-1-yl)pyridine - ACS Publications. acs.org. Available at:

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. nih.gov. Available at:

  • US9024031B1 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. google.com. Available at:

Sources

Optimization

reducing byproducts in the synthesis of 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a critical building block in the development of pharmaceuticals and agrochemicals. Its synthesis, while well-established, is often plagued by the fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a critical building block in the development of pharmaceuticals and agrochemicals. Its synthesis, while well-established, is often plagued by the formation of unwanted byproducts that can complicate purification, reduce yields, and impact the quality of the final active ingredient. This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues, understanding the mechanistic origins of byproducts, and implementing field-proven protocols to enhance reaction specificity and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this synthesis?

A1: The most frequently encountered byproducts are the dichlorinated pyrazole, unreacted starting material (3-amino-1-methyl-1H-pyrazole-5-carboxylic acid), and positional isomers if the starting materials are not correctly functionalized. The formation of these is highly dependent on the chlorinating agent and reaction conditions.

Q2: My reaction is stalling, and I see a significant amount of unreacted starting material. What is the likely cause?

A2: Incomplete reaction is often due to insufficient activity of the chlorinating agent, suboptimal reaction temperature, or poor solvent choice. N-Chlorosuccinimide (NCS), a common reagent, can sometimes be sluggish.[1] Ensure your NCS is fresh and dry. Additionally, the reaction may require gentle heating or a more polar solvent to proceed to completion.

Q3: I am observing a significant peak in my HPLC/MS that corresponds to a dichlorinated species. How can I prevent this?

A3: Over-chlorination is a classic issue. It typically arises from using an excess of the chlorinating agent, a reaction temperature that is too high, or prolonged reaction times. The C-4 position on the pyrazole ring is the most nucleophilic and, therefore, the most reactive towards electrophilic halogenation.[2] However, under forcing conditions, a second chlorination can occur. Careful control of stoichiometry (using 1.0-1.1 equivalents of the chlorinating agent) is paramount.

Q4: Can the order of synthetic steps (amination, methylation, chlorination, carboxylation) influence byproduct formation?

A4: Absolutely. The functional groups on the pyrazole ring dictate its electronic properties and, consequently, the regioselectivity of subsequent reactions.[2] For instance, performing chlorination on the pyrazole ring before the addition of the amino group can lead to a different set of byproducts. The sequence must be carefully designed to ensure the C-4 position is activated for chlorination at the correct stage. Most modern syntheses functionalize the ring first and then perform the chlorination.[3][4]

Byproduct Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating specific byproduct-related challenges.

Issue 1: High Levels of Dichlorinated Byproduct
  • Potential Cause 1: Excess Chlorinating Agent. The pyrazole ring is susceptible to further electrophilic substitution if a large excess of the chlorinating agent is present.

    • Solution: Carefully control the stoichiometry. Titrate your chlorinating agent if its purity is uncertain. A slight excess (e.g., 1.05 equivalents) is often sufficient.

  • Potential Cause 2: High Reaction Temperature. Increased temperature accelerates the rate of the desired reaction but can disproportionately increase the rate of the second chlorination.

    • Solution: Maintain the recommended reaction temperature. If over-chlorination persists, consider running the reaction at a lower temperature for a longer duration.

  • Data-Driven Recommendation:

ParameterStandard ConditionOptimized Condition for High Selectivity
NCS Equivalents 1.1 - 1.2 eq.1.0 - 1.05 eq.
Temperature 40-50 °C25-30 °C (Room Temp)
Solvent AcetonitrileDichloromethane (DCM) or Acetonitrile
Reaction Time 2-4 hours6-12 hours (monitor by HPLC)
Issue 2: Poor Conversion / Presence of Starting Material
  • Potential Cause 1: Inactive Chlorinating Agent. N-Chlorosuccinimide (NCS) can degrade upon exposure to moisture.

    • Solution: Use a freshly opened bottle of NCS or recrystallize it before use. Store it in a desiccator.

  • Potential Cause 2: Suboptimal Solvent. The polarity of the solvent can significantly affect the reaction rate.

    • Solution: While non-polar solvents like CCl4 have been used, more polar solvents like acetonitrile or even acetic acid can enhance the rate of chlorination for electron-rich pyrazoles.[5]

  • Potential Cause 3: Catalyst Absence/Deactivation. Some protocols suggest the use of a catalyst to activate the chlorinating agent.

    • Solution: While often not required for activated pyrazoles, if the reaction is sluggish, a catalytic amount of an acid like trifluoromethanesulfonic acid may activate the N-halosuccinimide.[6]

Issue 3: Formation of Isomeric Byproducts
  • Potential Cause: Incorrect Starting Material. The issue may lie in the synthesis of the precursor, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. An incorrect methylation or cyclization step can lead to a mixture of regioisomers which then gets chlorinated.

    • Solution: Rigorously characterize your starting material using 1H-NMR, 13C-NMR, and MS to confirm its structure before proceeding with the chlorination step. The reaction of N-mono-substituted hydrazines can sometimes yield a mixture of pyrazole regioisomers.[7]

Mechanistic Insights & Visual Guides

Understanding the reaction mechanism is key to controlling its outcome. The chlorination of the pyrazole ring is an electrophilic aromatic substitution.

// Logical Nodes node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Control [label="Key Control Points"]; Stoichiometry [label="Stoichiometry"]; Temperature [label="Temperature"]; Reagent_Quality [label="Reagent Quality"];

Control -> Stoichiometry [style=dashed]; Control -> Temperature [style=dashed]; Control -> Reagent_Quality [style=dashed];

Stoichiometry -> Dichloro [label="influences", style=dotted, color="#EA4335"]; Temperature -> Dichloro [label="influences", style=dotted, color="#EA4335"]; Reagent_Quality -> Unreacted [label="influences", style=dotted, color="#FBBC05"]; } mend Caption: Troubleshooting flowchart for byproduct mitigation.

The pyrazole ring is electron-rich, making the C4 position highly susceptible to electrophilic attack by the positive chlorine from NCS. The reaction is generally facile.[5] The formation of the dichlorinated byproduct occurs when the chlorinated product, which is slightly less reactive but still susceptible, undergoes a second electrophilic substitution under forcing conditions.

Recommended Experimental Protocols

Protocol 1: Optimized Chlorination for High Selectivity
  • Preparation: To a solution of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in acetonitrile (10 mL per gram of starting material), stir at room temperature (25 °C).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes. Ensure the NCS is from a new, dry container.

  • Reaction Monitoring: Stir the reaction mixture at 25 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) every 2 hours. The reaction is typically complete within 6-10 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[8][9]

Protocol 2: HPLC Method for In-Process Control
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Starting Material -> Product -> Dichlorinated Byproduct.

HPLC_Workflow

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available at: [Link]

  • Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid. IP.com. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. IP.com. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • A New Age for Chlorination. GalChimia. Available at: [Link]

Sources

Troubleshooting

troubleshooting crystallization issues with pyrazole-5-carboxylic acid derivatives

Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent to pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization Process Development. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges inherent to pyrazole-5-carboxylic acid derivatives.

These molecules are notorious for their challenging crystallization behavior. The presence of the pyrazole ring (a strong hydrogen bond donor and acceptor) coupled with the carboxylic acid moiety often leads to extensive intermolecular hydrogen bonding networks[1]. This structural duality frequently results in liquid-liquid phase separation (oiling out), gelation, and unpredictable polymorphism[2][3].

Below is our comprehensive diagnostic workflow and troubleshooting guide to help you engineer robust, self-validating crystallization protocols.

Diagnostic Workflow for Crystallization Failures

G Start Initiate Cooling or Antisolvent Crystallization Obs1 Observation: Phase Separation? Start->Obs1 OilOut Oiling Out (LLPS) Two Liquid Phases Obs1->OilOut Turbid emulsion forms Amorph Gelation / Amorphous Rapid Precipitation Obs1->Amorph Viscous network forms Poly Polymorphism Inconsistent Solid Forms Obs1->Poly Solid isolates, variable XRPD FixOil Adjust Solvent Polarity & Seed at Low Supersaturation OilOut->FixOil FixAmorph Disrupt H-Bonding: Use H-Bond Acceptor Solvents Amorph->FixAmorph FixPoly Thermodynamic Control: Slurry Maturation & Slow Cooling Poly->FixPoly Success High-Purity Crystalline API FixOil->Success FixAmorph->Success FixPoly->Success

Diagnostic decision tree for troubleshooting pyrazole-5-carboxylic acid crystallization issues.

Troubleshooting Guides & FAQs

ISSUE 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: Why does my pyrazole-5-carboxylic acid derivative oil out into a biphasic emulsion instead of crystallizing during cooling?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon that occurs when the supersaturated solution enters a miscibility gap before it reaches the nucleation threshold[2]. Because pyrazole-5-carboxylic acids have highly flexible functional groups and form complex hydrogen-bonded dimers, they often exhibit a depressed melting point in solution. When the cooling rate exceeds the nucleation rate, the Gibbs free energy of mixing becomes positive, causing the system to split into a solute-rich "oil" phase and a solvent-rich phase[4]. This oil phase acts as a highly mobile impurity sink, trapping unwanted byproducts and preventing the formation of a rigid crystal lattice[2][5].

The Protocol: Bypassing the Miscibility Gap via Controlled Seeding To create a self-validating system, we must consume supersaturation before the system crosses the LLPS boundary.

  • Determine the Metastable Zone Width (MSZW): Use Process Analytical Technology (PAT) such as an in-situ ATR-FTIR or FBRM (Focused Beam Reflectance Measurement) to map the solubility curve and the LLPS boundary[4].

  • Solvent Adjustment: Shift from a single solvent to a binary mixture (e.g., replacing pure ethanol with an ethanol/water or ethyl acetate/heptane gradient) to alter the thermodynamic polarity and suppress the miscibility gap[5].

  • Dissolution: Heat the mixture to 5–10 °C above the saturation temperature until a clear solution is confirmed via PAT.

  • Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.1 °C/min to just within the metastable zone (supersaturation ratio S≈1.1 ).

  • Seeding: Introduce 2–5 wt% of high-purity, milled seed crystals. Crucial Step: Do not add seeds if the emulsion has already formed, as they will simply dissolve in the solute-rich oil[2].

  • Isothermal Hold: Hold the temperature for 1–2 hours. Monitor via FBRM to ensure secondary nucleation and seed bed growth are occurring, effectively draining the supersaturation.

  • Final Cooling: Resume cooling at 0.1–0.2 °C/min to the final isolation temperature.

ISSUE 2: Gelation and Amorphous Precipitation

Q: Upon adding an antisolvent, the reaction mixture forms a thick gel or an amorphous solid. How can I induce proper crystallization?

The Causality: Pyrazole-5-carboxylic acids possess strong hydrogen bond donors (pyrazole -NH, carboxylic -OH) and acceptors (pyrazole -N, carboxylic -C=O)[1][6]. Rapid addition of an antisolvent creates localized spikes in supersaturation. Instead of assembling into an ordered lattice, the molecules kinetically trap themselves in disorganized, highly cross-linked hydrogen-bonded networks, resulting in gelation or amorphous precipitation[6][7].

The Protocol: Hydrogen-Bond Disruption Strategy

  • Solvent Selection: Dissolve the API in a solvent capable of competing for hydrogen bonds (e.g., Acetone, THF, or Ethyl Acetate). These solvents act as H-bond acceptors, temporarily capping the carboxylic acid and pyrazole donor sites, preventing premature chaotic self-assembly[3].

  • Reverse Antisolvent Addition: Instead of adding antisolvent to the API, slowly dose the API solution into a pre-heated, heavily agitated bed of antisolvent.

  • Micro-mixing: Maintain high impeller speeds (e.g., >250 RPM depending on scale) to ensure rapid dispersion of the API solution, preventing localized supersaturation.

  • Aging: Allow the suspension to age for 4–6 hours at an elevated temperature to provide the activation energy required for the amorphous network to break down and rearrange into a crystalline lattice.

ISSUE 3: Polymorphism and Inconsistent Solid Forms

Q: Batch-to-batch variations show different polymorphs (e.g., needles vs. blocks) with varying melting points. How do I lock in the thermodynamically stable form?

The Causality: Pyrazole carboxylic acids frequently exhibit conformational polymorphism due to the rotational freedom of the carboxylic acid group relative to the pyrazole ring[1][8]. According to Ostwald's Rule of Stages, the metastable form (often kinetically favored needles) will nucleate first. If the process is halted too early or cooled too rapidly, this metastable form is isolated. The thermodynamically stable form (often blocks or plates) has a higher activation energy for nucleation but a lower overall free energy[3].

The Protocol: Slurry Maturation (Ostwald Ripening)

  • Initial Isolation: Isolate the mixed-polymorph product.

  • Slurry Formation: Suspend the solid in a solvent where it has moderate solubility (10–30 mg/mL, such as a methanol/water mix).

  • Temperature Cycling: Subject the slurry to temperature cycling. Heat the system to 50 °C for 2 hours, then cool to 20 °C over 2 hours. Repeat this cycle 3–5 times.

    • Mechanism: The more soluble metastable crystals dissolve during the heating phase, and the solute precipitates exclusively onto the growing faces of the thermodynamically stable crystals during the cooling phase[3][5].

  • Validation: Sample the slurry and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the disappearance of metastable peaks and verify polymorphic purity[9][10].

Quantitative Data Summary: Process Parameters for Pyrazole Derivatives

To ensure reproducibility, adhere to the following optimized parameter boundaries when designing your crystallization process.

Process ParameterHigh Risk (Leads to Failure)Optimal Range (Thermodynamic Control)Mechanistic Impact
Cooling Rate > 0.5 °C/min0.1 – 0.2 °C/minPrevents LLPS; allows crystal growth to outpace supersaturation generation.
Supersaturation ( S ) S > 1.5 S = 1.1 – 1.25Low S favors the thermodynamically stable polymorph and prevents gelation.
Seed Loading < 1 wt% or Unmilled2 – 5 wt% (Milled)Provides sufficient surface area to consume supersaturation before oiling out occurs.
Solvent H-Bond Propensity Non-polar (e.g., Toluene)Moderate Acceptors (e.g., EtOAc, Acetone)Disrupts chaotic homodimerization, preventing amorphous gel networks.
Slurry Maturation Time < 2 hours24 – 48 hoursEnsures complete Ostwald ripening from metastable to stable polymorphs.

References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com.[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com.[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out. Organic Process Research & Development.[Link]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications.[Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit. Powder Diffraction - Cambridge University Press.[Link]

  • Cooling Crystallization of Indomethacin: Effect of Supersaturation, Temperature, and Seeding on Polymorphism. Crystal Growth & Design - ACS Publications.[Link]

  • From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative. Crystals - MDPI.[Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research.[Link]

  • Polymorphs of 3-difluoromethyl-1-methyl-1 h-pyrazole-4-carboxylic acid.

Sources

Optimization

Technical Support Center: HPLC Optimization for CAS 1006451-86-0

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with resolving 3-Amino-4-chloro-1-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals tasked with resolving 3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1006451-86-0).

Diagnostic Overview: The Causality of Retention Failure

CAS 1006451-86-0 presents a classic chromatographic challenge due to its highly polar, zwitterionic nature. The molecule features an electron-withdrawing C4-chloro group, an acidic C5-carboxylic acid (pKa ~3.0), and a basic C3-amino group.

At standard acidic HPLC conditions (pH 2.0–3.0), the carboxylic acid is predominantly neutral, but the amino group becomes protonated. This creates a highly polar cation that resists partitioning into the hydrophobic stationary phase of a standard C18 column, leading to void volume elution. Furthermore, the protonated amine acts as a strong hydrogen bond donor, triggering secondary ion-exchange interactions with unendcapped residual silanols on the silica matrix, which manifests as severe peak tailing.

Troubleshooting FAQs

Q1: Why does CAS 1006451-86-0 elute in the void volume ( t0​ ) on my standard C18 column? Root Cause: Standard reversed-phase (RP) columns rely on hydrophobic partitioning. Because the C3-amino group is protonated at typical mobile phase pH levels, the molecule's polarity is too high for hydrophobic retention. Solution: Abandon standard C18 chemistry. Instead, utilize a Mixed-Mode column (e.g., Primesep A) which incorporates embedded strong acidic ion-pairing groups. As demonstrated by for similar aminopyrazole-carboxylic acids, mixed-mode columns leverage both hydrophobic and cation-exchange mechanisms to firmly retain the protonated amine[1]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to partition the polar analyte into an aqueous enriched layer.

Q2: I am forced to use a standard RP-HPLC system, but I am experiencing severe peak tailing. How can I improve peak symmetry? Root Cause: Peak tailing here is a direct result of secondary electrostatic interactions between the cationic C3-amino group and acidic residual silanols ( SiO− ) on the silica support. Solution: You must mask the silanols and force ion-pairing. Implement a mobile phase buffered with Triethylamine (TEA) adjusted to pH 3.0 using phosphoric acid. As outlined in application notes by for related pyrazole-5-carboxylic acids, the TEA acts as a sacrificial amine, aggressively binding to residual silanols and preventing the analyte from doing so, thereby restoring peak symmetry[2].

Q3: What is the optimal mobile phase for LC-MS/MS compatibility? Root Cause: The TEA and phosphoric acid recommended for UV-HPLC are non-volatile and will cause catastrophic ion suppression and source contamination in a mass spectrometer. Solution: Transition to a HILIC workflow. Use a mobile phase consisting of Acetonitrile and 10–20 mM Ammonium Formate buffered to pH 3.0 with Formic Acid. The high organic content enhances electrospray ionization (ESI+) desolvation, while the volatile formate buffer ensures reproducible hydrophilic partitioning without fouling the MS source.

Quantitative Data Summary

The following table synthesizes the expected chromatographic behavior of CAS 1006451-86-0 across different method architectures.

Chromatographic ModeColumn ChemistryRecommended Mobile PhasePrimary Retention MechanismExpected Peak Symmetry ( Tf​ )LC-MS Compatible
Standard RP-HPLC C18 (Endcapped)0.1% TFA in H2​O / ACNHydrophobic PartitioningPoor / Void ElutionYes
Ion-Pairing RP-HPLC C18 (Polar-embedded)TEA/Phosphoric Acid (pH 3.0) / ACNHydrophobic + Silanol MaskingExcellent ( ≤1.2 )No
Mixed-Mode Primesep A (or equiv.)0.1% H2​SO4​ in H2​O / ACNCation-Exchange + RPExcellent ( ≤1.2 )No (Unless Formic Acid used)
HILIC ZIC-HILIC20 mM NH4​ Formate (pH 3.0) / ACNHydrophilic PartitioningGood ( ≤1.5 )Yes

Experimental Protocols

Protocol 1: Mixed-Mode RP-HPLC (UV Detection)

This protocol is designed to provide robust retention and quantification using standard UV detectors.

  • Column Installation: Install a mixed-mode C18/Cation-Exchange column (e.g., Primesep A, 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare an isocratic mixture of 15% Acetonitrile and 85% Ultrapure Water.

    • Add 0.1% (v/v) Sulfuric Acid ( H2​SO4​ ) to ensure complete protonation of the C3-amino group[1].

  • System Parameters: Set flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 275 nm.

  • Self-Validation Check:

    • Inject a neutral void marker (e.g., Uracil). Record t0​ .

    • Inject CAS 1006451-86-0 standard (10 µg/mL).

    • Validation Criteria: The method is validated for use if the retention factor ( k′ ) is ≥2.5 and the tailing factor ( Tf​ ) is ≤1.3 . If k′<2.5 , decrease the Acetonitrile concentration to 10%.

Protocol 2: HILIC for LC-MS/MS Applications

This protocol utilizes volatile buffers to ensure zero ion suppression during mass spectrometry.

  • Column Installation: Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Ultrapure Water. Adjust to pH 3.0 using LC-MS grade Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution:

    • 0–2 min: 90% B (Hold)

    • 2–8 min: Linear gradient from 90% B to 50% B

    • 8–10 min: 50% B (Hold)

    • 10–15 min: 90% B (Re-equilibration)

  • System Parameters: Set flow rate to 0.3 mL/min and column temperature to 40°C.

  • Self-Validation Check:

    • Inject CAS 1006451-86-0 standard.

    • Validation Criteria: In HILIC, water is the strong solvent. If the compound elutes too early, increase the starting concentration of Mobile Phase B to 95% to force stronger hydrophilic partitioning.

Mandatory Visualization: Troubleshooting Workflow

HPLC_Optimization Start Analyze CAS 1006451-86-0 RetCheck Is k' > 2 on C18? Start->RetCheck VoidVol Void Volume Elution (Zwitterion Polarity) RetCheck->VoidVol No PeakCheck Is peak shape symmetrical? RetCheck->PeakCheck Yes HILIC Switch to HILIC Mode (Ammonium Formate/ACN) VoidVol->HILIC MixedMode Use Mixed-Mode Column (Cation-Exchange + RP) VoidVol->MixedMode Tailing Severe Peak Tailing (Silanol Interactions) PeakCheck->Tailing No Success Optimal Resolution PeakCheck->Success Yes BufferOpt Add TEA Buffer (pH 3.0) or use Ion-Pairing Tailing->BufferOpt HILIC->Success MixedMode->Success BufferOpt->Success

Troubleshooting workflow for HPLC retention and peak shape optimization of zwitterionic pyrazoles.

References

  • Title: HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A Source: SIELC Technologies URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of Halogenated Pyrazole Building Blocks: A Guide for Drug Discovery

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic building blocks. The pyrazole scaffold is a privileged structure in drug discovery, forming th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of heterocyclic building blocks. The pyrazole scaffold is a privileged structure in drug discovery, forming the core of blockbuster anti-inflammatory drugs (e.g., celecoxib) and potent agrochemicals (e.g., fipronil). However, the true versatility of the pyrazole ring is unlocked through halogenation.

Substituting a hydrogen atom with fluorine, chlorine, bromine, or iodine at the C-4 position does not merely change the molecular weight; it fundamentally alters the physicochemical properties, supramolecular packing, and reactivity of the molecule. This guide provides an objective, data-driven comparison of halogenated pyrazole building blocks, detailing their structural characteristics and the experimental workflows required to validate them.

Structural and Physicochemical Comparison

The introduction of a halogen atom onto the pyrazole core modulates lipophilicity, pKa, and metabolic stability. More importantly, the choice of halogen dictates the supramolecular architecture of the compound through varying degrees of halogen bonding ( σ -hole interactions).

  • Fluorine (F): Highly electronegative with tightly held lone pairs. The C-F bond in 4-fluoro-1H-pyrazole is statistically longer than the sum of its covalent radii 1. Fluoro-pyrazoles excel in improving metabolic stability and modulating the pKa of adjacent basic centers without adding significant steric bulk.

  • Chlorine (Cl) & Bromine (Br): These analogs are isostructural in the solid state, forming highly ordered trimeric hydrogen-bonding motifs 1. The C-Cl and C-Br bonds exhibit partial double-bond character due to the overlap of filled halogen p-orbitals with the vacant π *-orbitals of the pyrazole ring.

  • Iodine (I): Highly polarizable, iodine introduces significant halogen bonding capabilities. 4-Iodo-1H-pyrazole forms non-isostructural catemers driven by distinct I···I interactions, where the iodine atom of one molecule centers itself among the iodine atoms of adjacent molecules [[1]]().

Table 1: Physicochemical and Structural Parameters of 4-Halogenated-1H-Pyrazoles
HalogenSupramolecular MotifC-X Bond Character 1 H NMR (N-H, ppm)Primary Drug Design Utility
Fluoro (F) Catemer (non-isostructural)Longer than covalent sum9.47Metabolic stability, pKa modulation
Chloro (Cl) Trimeric H-bondingPartial double bond9.78Lipophilicity, steric bulk
Bromo (Br) Trimeric H-bondingPartial double bond9.88Cross-coupling handle, lipophilicity
Iodo (I) Catemer (non-isostructural)Partial double bond10.00Halogen bonding, heavy atom effect

(Quantitative data sourced from comprehensive crystallographic and DFT studies 1)

Experimental Methodologies for Structural Validation

To rigorously characterize these building blocks, we must employ self-validating analytical workflows. Below are the standard protocols I implement to ensure structural integrity before advancing a compound into high-throughput screening.

Protocol A: X-ray Crystallographic Analysis of Halogen Bonding

Causality: Halogen bonds are highly directional. To differentiate a true σ -hole interaction from a random crystal packing artifact, we must map the exact geometry of the lattice at cryogenic temperatures.

  • Crystallization: Dissolve 20 mg of the halogenated pyrazole in a slow-evaporating solvent system (e.g., DCM/hexane). Causality: Slow evaporation ensures a highly ordered lattice, critical for resolving subtle C-H···O or X···X contacts 2.

  • Data Collection: Mount the crystal on a diffractometer and cool to 100 K. Causality: Low temperature minimizes thermal ellipsoids, allowing accurate measurement of the C-X bond lengths and off-center halogen-to-plane distances.

  • Self-Validation (Hirshfeld Analysis): Refine the structure and compute Hirshfeld surfaces. If the off-center distance of the halogen atom to the adjacent plane centroid is less than the sum of their van der Waals radii, the presence of a directional halogen bond is mathematically validated.

Protocol B: NMR Spectroscopic Profiling of N-H Acidity

Causality: The electronic pull of the halogen alters the tautomeric state and acidity of the pyrrole-like N-H proton.

  • Sample Preparation: Dissolve 5-10 mg of compound in strictly anhydrous DMSO-d6. Causality: Protic or wet solvents will rapidly exchange the N-H proton, destroying the resolution needed to measure subtle downfield shifts.

  • Acquisition: Acquire 1 H and 13 C spectra using a 400+ MHz spectrometer.

  • Self-Validation: Counterintuitively, the 1 H NMR N-H proton shifts downfield as the electronegativity of the halogen decreases (F < Cl < Br < I) [[1]](). This protocol is self-validating: if the experimental shift deviates from this calculated trend, it immediately flags solvent-induced tautomeric disruption or incomplete drying of the sample.

G Start Halogenated Pyrazole Synthesis Xray X-Ray Crystallography (100 K) Start->Xray Solid State NMR NMR Spectroscopy (DMSO-d6) Start->NMR Solution State HalogenBond Halogen Bond Geometry (Hirshfeld Analysis) Xray->HalogenBond Maps u03C3-holes Electronic Electronic Environment (N-H Acidity Shift) NMR->Electronic Maps u03C0-system Validation Self-Validating Structural Profile HalogenBond->Validation Electronic->Validation

Workflow for the structural characterization of halogenated pyrazoles.

Synthetic Strategies and Reactivity Profiles

The choice of halogen dictates the synthetic approach. As a rule of thumb, the π -excessive nature of the pyrazole core readily directs electrophilic substitution to the C-4 position 3. However, fluorine is a notable exception.

  • Fluorination Challenges: Direct electrophilic fluorination of pyrazoles is notoriously problematic. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) often yield complex mixtures or N-sulfonylated byproducts rather than the desired C-4 fluoro derivative 4. The optimal workflow dictates a bottom-up approach: condensing fluorinated building blocks (e.g., difluorinated β -ketonitriles) with hydrazines to construct the ring de novo4.

  • Chlorination, Bromination, and Iodination: These can be efficiently achieved via direct electrophilic aromatic substitution using N-halosuccinimides (NCS, NBS, NIS). These reagents provide a controlled, mild release of the halonium ion, preventing over-halogenation and preserving sensitive functional groups on the pyrazole periphery 3.

G Core 4-Halo-1H-Pyrazole Fluoro Fluoro (F) Core->Fluoro ChloroBromo Chloro/Bromo (Cl/Br) Core->ChloroBromo Iodo Iodo (I) Core->Iodo Metabolic Metabolic Stability & pKa Modulation Fluoro->Metabolic Strong C-F bond CrossCoupling Pd-Catalyzed Cross-Coupling ChloroBromo->CrossCoupling Oxidative Addition Iodo->CrossCoupling Excellent Leaving Grp HalogenBonding Directional Halogen Bonding Iodo->HalogenBonding High Polarizability

Halogen-dependent functional pathways in pyrazole-based drug design.

Conclusion

The selection of a halogenated pyrazole building block should never be arbitrary. If your primary goal is to block a metabolic soft spot while minimizing steric penalty, a de novo synthesized 4-fluoro-pyrazole is the superior choice. Conversely, if you are designing a molecule to exploit unique binding pocket geometries via σ -hole interactions, or if you require a versatile handle for late-stage palladium-catalyzed cross-coupling, 4-iodo- and 4-bromo-pyrazoles are unmatched. Understanding the causality between the halogen's electronic properties and the resulting supramolecular structure is the key to rational drug design.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews (ACS) | 3

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI | 1

  • New Synthesis of Fluorinated Pyrazoles | Organic Letters (ACS) | 4

  • The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters | ResearchGate | 2

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for Pyrazole-5-Carboxylic Acid Derivatives

This guide provides an in-depth, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the analysis of pyrazole-5-carboxylic acid deri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the analysis of pyrazole-5-carboxylic acid derivatives. These compounds are pivotal intermediates and active pharmaceutical ingredients (APIs) in modern drug development.[1][2] Ensuring the reliability and accuracy of analytical methods used for their quantification and purity assessment is not merely a regulatory requirement but the bedrock of product quality and patient safety.

We will move beyond a simple checklist of validation parameters. Instead, this guide will illuminate the causality behind experimental design, grounding every step in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4] We will compare a robustly validated method against a hypothetical, less-optimized alternative to demonstrate the tangible benefits of a rigorous, science-driven approach.

The Foundation: Defining the Analytical Target Profile (ATP)

Before a single sample is prepared, the "why" of the method must be defined. The modern approach to method validation begins with the Analytical Target Profile (ATP), a concept that establishes the performance requirements of the method based on its intended use.[3][5] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5]

For our case study—quantifying a novel pyrazole-5-carboxylic acid derivative API in a drug substance—the ATP might specify:

  • Analyte: 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

  • Matrix: Drug Substance (Solid Powder)

  • Intended Use: To quantify the API (assay) and its process-related impurities.

  • Required Performance: The method must be able to accurately and precisely quantify the API in the range of 80-120% of the nominal concentration and detect impurities down to a reporting threshold of 0.05%. The method must also be specific to the API, showing no interference from potential degradation products.

This ATP is our guiding principle. Every validation experiment is designed to prove the method meets these predefined criteria.

Method Development: A Tale of Two Methods

To illustrate the importance of proper validation, we will compare two hypothetical HPLC-UV methods.

Method A (Optimized and Validated): This is our target method, developed with an understanding of the analyte's chemistry. Pyrazole derivatives possess aromaticity and a carboxylic acid group, making them suitable for reverse-phase chromatography.

  • Instrument: HPLC with UV Detector

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method B (Alternative, Non-Optimized): This method uses more generic conditions, which may be less suitable.

  • Instrument: HPLC with UV Detector

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol : Water (50:50 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

The Validation Workflow: From Protocol to Proof

The validation process is a systematic journey to collect documented evidence that the method is suitable for its intended purpose.[6] The following diagram outlines the logical flow of this process.

G cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Sets acceptance criteria Specificity Specificity & Forced Degradation Protocol->Specificity Guides experiments Linearity Linearity & Range Protocol->Linearity Guides experiments Accuracy Accuracy Protocol->Accuracy Guides experiments Precision Precision (Repeatability & Intermediate) Protocol->Precision Guides experiments Limits LOD & LOQ Protocol->Limits Guides experiments Robustness Robustness Protocol->Robustness Guides experiments Report Compile Validation Report Specificity->Report Generates data Linearity->Report Generates data Accuracy->Report Generates data Precision->Report Generates data Limits->Report Generates data Robustness->Report Generates data Lifecycle Method Lifecycle Management Report->Lifecycle Finalizes method

Caption: Workflow of the Analytical Method Validation Process.

Core Validation Parameters: Protocols & Data

According to ICH Q2(R2), a set of fundamental performance characteristics must be evaluated to demonstrate a method is fit for purpose.[3] We will now detail the protocols for each, presenting hypothetical comparative data for Method A and Method B.

Specificity (and Forced Degradation)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For a stability-indicating method, this is paramount. We must prove that the analyte peak is pure and that any degradation products are well-separated. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[7][8]

Experimental Protocol (Forced Degradation):

  • Prepare Stocks: Prepare separate, accurately weighed samples of the pyrazole-5-carboxylic acid derivative.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1 N HCl.[9]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[8]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours.[10]

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[11]

  • Analysis: Dilute all stressed samples to the target concentration and analyze alongside an unstressed control sample using the HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Data Comparison & Trustworthiness:

Performance MetricMethod A (Optimized)Method B (Non-Optimized)Causality & Interpretation
Resolution (Rs) between API and closest degradant > 2.0 for all stress conditions1.1 (co-elution with oxidative degradant)The acidic mobile phase in Method A provides better selectivity for the acidic analyte and its degradants. Method B's neutral mobile phase fails to resolve a key degradant.
Peak Purity (PDA) Pass (>99.5%) for all stress conditionsFail (purity angle > purity threshold)Method A demonstrates it is truly stability-indicating. Method B would lead to an overestimation of the API in degraded samples, a critical failure.
Mass Balance 98.0% - 101.5%Not achievable due to co-elutionA good mass balance in Method A shows that all degradants are accounted for, building confidence in the method's accuracy.[12]
Linearity & Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have acceptable accuracy, precision, and linearity.[13] For an assay method, the typical range is 80-120% of the test concentration.[13]

Experimental Protocol:

  • Prepare Stock: Prepare a stock solution of the reference standard at a concentration of 1 mg/mL.

  • Prepare Calibration Standards: From the stock solution, prepare at least five calibration standards covering the range of 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Injection: Inject each calibration standard in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Data Comparison & Trustworthiness:

Performance MetricMethod A (Optimized)Method B (Non-Optimized)Acceptance Criteria (ICH)
Correlation Coefficient (r²) 0.99980.9951≥ 0.999
Y-intercept Close to zero; not statistically significantSignificant positive biasShould be negligible relative to the response at 100% concentration.
Range (µg/mL) 80 - 12090 - 110Defined by the ATP and supported by accuracy/precision data.

Method A shows excellent linearity across the required range. Method B's lower r² and significant y-intercept suggest a non-linear response or baseline issues, making it less reliable for quantification.

Accuracy & Precision

Expertise & Experience: These two parameters are intrinsically linked. Accuracy is the closeness of the results to the true value, while Precision is the degree of scatter between a series of measurements.[3] Precision is evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (different days, analysts, or equipment), and reproducibility (between labs, not always required).[14]

G Validation Core Validation Parameters Accuracy Accuracy Closeness to True Value Validation->Accuracy Precision Precision Agreement Among Results Validation->Precision Specificity Specificity Measures Only the Analyte Validation->Specificity Linearity Linearity Proportional Response Validation->Linearity Accuracy->Precision A method can be precise but not accurate Specificity->Accuracy Interference affects accuracy Linearity->Accuracy Required for accurate quantification across a range

Sources

Validation

Benchmarking Catalyst Efficiency in Cross-Coupling Reactions: A Comparative Guide for Researchers

A Note to Our Readers: Initial research to benchmark the efficiency of the specific compound designated by CAS number 1006451-86-0 in cross-coupling reactions did not yield sufficient public data to perform a comprehensi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Readers: Initial research to benchmark the efficiency of the specific compound designated by CAS number 1006451-86-0 in cross-coupling reactions did not yield sufficient public data to perform a comprehensive and objective comparison. The identity and performance metrics of this specific chemical are not widely documented in accessible scientific literature.

Therefore, this guide has been adapted to address the core interest of our audience—researchers, scientists, and drug development professionals—by providing a detailed comparative analysis of well-established, high-performance phosphine ligands in two of the most pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will focus on a selection of bulky, electron-rich phosphine ligands, including the highly effective cataCXium® A, SPhos, and XPhos, to illustrate the principles of catalyst selection and performance optimization.

Introduction: The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. These reactions, which forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high precision, are the backbone of many synthetic routes for complex molecules. The success of these transformations is critically dependent on the choice of the phosphine ligand that coordinates to the palladium center.

The ligand's steric and electronic properties profoundly influence the catalytic cycle's key steps: oxidative addition and reductive elimination.[1] Bulky, electron-rich phosphine ligands are particularly effective as they promote the formation of the active, monoligated palladium(0) species, which is crucial for efficient catalysis, especially with challenging substrates like aryl chlorides.[2][3] This guide will delve into the practical aspects of ligand selection and provide experimental data to compare the performance of several state-of-the-art phosphine ligands.

Mechanistic Considerations: The "Why" Behind Ligand Choice

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions share fundamental steps, and the ligand's influence is crucial throughout. Understanding these mechanisms allows for a rational approach to catalyst system selection.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling creates a C-C bond between an organohalide and an organoboron compound. The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex. Bulky, electron-donating ligands facilitate this step, particularly with less reactive aryl chlorides.[1]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. Sterically demanding ligands can accelerate this final step.[3]

Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination [Ar-R] [Ar-R] Ar-Pd(II)-R(L)->[Ar-R] Product Ar-X Ar-X R-B(OR)2 R-B(OR)2

A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The catalytic cycle is analogous to the Suzuki-Miyaura coupling:

  • Oxidative Addition: A Pd(0) complex reacts with an aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond, regenerating the Pd(0) catalyst.[4]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'') Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination [Ar-NR'R''] [Ar-NR'R''] Ar-Pd(II)-NR'R''(L)->[Ar-NR'R''] Product Ar-X Ar-X HNR'R'' HNR'R''

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Comparative Performance of Phosphine Ligands

The choice of phosphine ligand is a critical parameter for the success of cross-coupling reactions. The following tables summarize the performance of several widely used bulky phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a snapshot of their relative activities under specific conditions.

Suzuki-Miyaura Coupling
LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
cataCXium® A 4-ChlorotoluenePhenylboronic acid0.005 (Pd)K₃PO₄Toluene/H₂O10018>99
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[5]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Dioxane1001895[5]
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Dioxane802494[6]
Buchwald-Hartwig Amination
LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholine1.5 (Pd)NaOtBuTolueneReflux694[7][8]
RuPhos BromobenzeneDiphenylamine1.0 (Pd)NaOtBuToluene1002496[3]
BrettPhos 4-Chloro-anisoleAniline0.5 (Pd)K₂CO₃t-AmylOH1101898[9]
cataCXium® A 4-ChlorotolueneAniline0.1 (Pd)NaOtBuToluene10024>99

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling using cataCXium® A

This protocol is adapted from literature procedures for the coupling of an aryl chloride with an arylboronic acid.[10]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve the palladium precatalyst, cataCXium® A Pd G3 (0.01 mmol, 1 mol%), in the degassed solvent (e.g., toluene/water 10:1, 5 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for the specified time (e.g., 18 hours).

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination using XPhos

This protocol describes a general procedure for the amination of an aryl chloride with a secondary amine.[4][7][8]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk flask with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring for the designated time (e.g., 6 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the residue by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactants (Aryl Halide, Boronic Acid/Amine, Base) Combine Combine Reactants and Catalyst under Inert Atmosphere Reactant_Prep->Combine Catalyst_Prep Prepare Catalyst Solution (Pd Source + Ligand in Solvent) Catalyst_Prep->Combine Heat_Stir Heat and Stir for Specified Time Combine->Heat_Stir Monitor Monitor Progress (TLC, GC-MS, LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify Product (Column Chromatography) Dry_Concentrate->Purify

A generalized workflow for ligand screening and reaction optimization.

Conclusion

The selection of an appropriate phosphine ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions. Bulky, electron-rich ligands such as cataCXium® A, SPhos, and XPhos have demonstrated exceptional performance in facilitating both Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with challenging substrates. This guide provides a framework for rational ligand selection based on mechanistic understanding and comparative performance data. The detailed experimental protocols serve as a validated starting point for researchers to optimize these powerful transformations for their specific synthetic targets, ultimately accelerating the discovery and development of new molecules in pharmaceuticals and beyond.

References

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC. Available from: [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10). Available from: [Link]

  • XPhos - Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]

  • Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | The Doyle Group - UCLA. (2021, October 15). Available from: [Link]

  • SPhos - Wikipedia. Available from: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (2005, April 6). Available from: [Link]

  • What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction - Chemical Communications (RSC Publishing). Available from: [Link]

  • cataCXium® A | Krackeler Scientific, Inc. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024, September 16). Available from: [Link]

  • Importance of the Balance of Interaction between Palladium Catalyst and Aromatic π-Face for Unstoichiometric Suzuki-Miyaura Coupling Polymerization: Effective Pd cataCXium A Catalyst for Fluorene and Cyclopentadithiophene Monomers - ResearchGate. (2025, August 9). Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Available from: [Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - RSC Publishing. (2019, February 18). Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Available from: [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Available from: [Link]

  • (PDF) Transition metal-catalyzed cross-coupling methodologies for the engineering of small molecules with applications in organic electronics and photovoltaics - ResearchGate. Available from: [Link]

  • SciFinder Scholar - CAS. Available from: [Link]

  • Ammonium polyacryldimethyltauramide - CAS Common Chemistry. (2026, March 15). Available from: [Link]

  • Nifedipine - CAS Common Chemistry. Available from: [Link]

  • (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one - CAS Common Chemistry. Available from: [Link]

  • Pyridine - CAS Common Chemistry. (2026, March 18). Available from: [Link]

Sources

Comparative

validating biological assay results for 3-amino-4-chloro pyrazole compounds

Validating Biological Assay Results for 3-Amino-4-Chloro Pyrazole Kinase Inhibitors: A Comparative Guide As a Senior Application Scientist, I approach assay validation not merely as a sequence of laboratory steps, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Biological Assay Results for 3-Amino-4-Chloro Pyrazole Kinase Inhibitors: A Comparative Guide

As a Senior Application Scientist, I approach assay validation not merely as a sequence of laboratory steps, but as a hypothesis-driven system designed to rigorously test a compound's limits. The 3-amino-4-chloro pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently acting as a potent hinge-binder for kinases such as AXL[1], PLK4[2], and the CDK family[3][4]. The 3-amino group acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region, while the 4-chloro substituent effectively occupies the hydrophobic gatekeeper pocket to drive selectivity.

However, validating these compounds requires carefully designed orthogonal assays to rule out optical interference and confirm true cellular target engagement. This guide objectively compares the performance of the 3-amino-4-chloro pyrazole scaffold against alternative chemistries and details the self-validating protocols required to prove their efficacy.

The Causality of Assay Selection: Overcoming Optical Artifacts

A common pitfall in kinase drug discovery is the blind acceptance of biochemical IC50​ values without verifying the assay's dynamic range or susceptibility to interference. Pyrazole derivatives, due to their conjugated aromatic systems, can sometimes exhibit intrinsic auto-fluorescence or inner-filter effects that skew standard fluorometric assays or ELISAs[1].

To objectively validate biochemical potency, we must select the correct readout platform. We prioritize ADP-Glo (a luminescent assay) and HTRF (Homogeneous Time-Resolved Fluorescence) over traditional ELISAs.

Table 1: Comparison of Biochemical Assay Platforms for Pyrazole Derivatives

Assay PlatformDetection ReadoutSusceptibility to Pyrazole Auto-fluorescenceATP Concentration FlexibilityTarget Universality
ADP-Glo LuminescenceLow (Luminescence bypasses fluorescence artifacts)High (Can run up to 1 mM ATP)High (Measures universal ADP byproduct)
HTRF Time-Resolved FluorescenceVery Low (Delayed reading ignores prompt fluorescence)ModerateModerate (Requires specific antibodies)
ELISA Colorimetric / FluorometricModerate to High LowLow (Narrow linear range)

Causality: ELISA relies on phospho-specific antibodies that suffer from lot-to-lot variability and a narrow linear range. In contrast, ADP-Glo universally quantifies ADP production, decoupling the readout from the specific kinase-substrate pair and eliminating the optical artifacts commonly associated with pyrazole compounds[2].

Self-Validating Biochemical Workflow: ADP-Glo Protocol

Every protocol must be a self-validating system. An assay is only deemed valid if it possesses the statistical robustness to distinguish a true 3-fold difference in compound potency[5].

Objective: Determine the biochemical IC50​ of the 3-amino-4-chloro pyrazole lead.

Self-Validation Checkpoints:

  • Checkpoint 1 (Dynamic Range): The assay must maintain a signal-to-background ratio >5 .

  • Checkpoint 2 (Statistical Robustness): A 16-point dose-response curve is utilized to back-calculate exact inhibition levels. The assay is only validated if the calculated Z'-factor is >0.5 for every plate[5].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute recombinant kinase (e.g., AXL or CDK9) and its specific substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20). Causality: The inclusion of Tween-20 is critical; it prevents the hydrophobic pyrazole compound from aggregating or adhering to the microplate walls, which would cause false-positive IC50​ shifts.

  • Compound Addition: Dispense the 3-amino-4-chloro pyrazole compound using acoustic liquid handling to minimize solvent carryover. Maintain a final DMSO concentration of ≤1% .

  • Reaction Initiation: Add ATP at its apparent Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Depletion: Add ADP-Glo Reagent and incubate for 40 minutes. Causality: This step completely depletes unreacted ATP, ensuring the subsequent luminescent signal is exclusively derived from the ADP produced by the kinase.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence on a multi-mode plate reader.

Cellular Translation: Overcoming ATP Competition

Biochemical potency is merely the price of admission. The true test of a 3-amino-4-chloro pyrazole is its ability to engage the target in a living cell. Biochemical assays are artificially sensitized by running at the Km​ of ATP (typically 10-50 μM ). However, inside the cell, the compound must outcompete 1-5 mM of endogenous ATP. Because the 3-aminopyrazole core is a competitive hinge-binder[2][3], this mass action shifts the apparent IC50​ to the right.

To quantify this exact drop-off, we utilize NanoBRET rather than the Cellular Thermal Shift Assay (CETSA). While CETSA is label-free, its thermal stabilization readout is not strictly proportional to binding affinity. NanoBRET provides a real-time, quantitative measurement of competitive displacement in live cells[3].

Self-Validating NanoBRET Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase[3].

  • Tracer Addition: Add the cell-permeable NanoBRET tracer at its predetermined Kd​ . Validation Checkpoint: An unlabeled tracer competition curve must be run in parallel to ensure the tracer is at the correct concentration for competitive displacement.

  • Compound Competition: Add the 3-amino-4-chloro pyrazole inhibitor. If the compound penetrates the cell membrane and successfully competes with both the tracer and intracellular ATP, the BRET signal decreases[3].

  • Detection: Measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer) to calculate the BRET ratio. Validation Checkpoint: BRET signals must remain stable over a 2-hour window to confirm equilibrium binding.

Objective Performance Comparison: Pyrazole vs. Alternatives

When evaluating the 3-amino-4-chloro pyrazole scaffold against alternative hinge-binding motifs (e.g., pyrimidines), the pyrazole consistently demonstrates superior kinome selectivity and cellular potency. The 4-chloro substitution effectively fills the hydrophobic gatekeeper pocket, preventing off-target binding to kinases with bulkier gatekeeper residues[1][3].

Table 2: Experimental Data Comparison (Targeting AXL / CDK9)

Scaffold ClassTarget KinaseBiochemical IC50​ (nM)NanoBRET Cellular EC50​ (nM)Kinome Selectivity ( S10​ at 1 µM)
3-Amino-4-chloro pyrazole (Lead) AXL / CDK91.615.20.02 (Highly Selective)
Pyrimidine (Alternative Scaffold) AXL / CDK912.5150.00.15 (Moderate)
Staurosporine (Reference Control) Pan-Kinase0.52.10.85 (Non-Selective)

Data interpretation: While Staurosporine shows extreme biochemical potency, its lack of selectivity makes it unviable as a drug. The 3-amino-4-chloro pyrazole lead maintains single-digit nanomolar biochemical potency[1] and successfully translates to the cellular environment (NanoBRET EC50​ of 15.2 nM) while maintaining an exceptionally clean kinome profile[4].

Mechanistic Visualization

G Compound 3-Amino-4-chloro pyrazole Kinase Target Kinase (e.g., AXL/CDK9) Compound->Kinase Competitive Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation ATP Intracellular ATP (1-5 mM) ATP->Kinase Phosphoryl Donor Phenotype Cell Proliferation Substrate->Phenotype Signal Transduction

Mechanism of kinase inhibition by 3-amino-4-chloro pyrazoles and downstream cellular effects.

References

1.[1] Title: Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: ACS Publications URL:

2.[2] Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:

3.[3] Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC (NIH) URL:

4.[5] Title: US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors Source: Google Patents URL:

5.[4] Title: Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax Source: NIH URL:

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Validation

comparative toxicity analysis of CAS 1006451-86-0 vs traditional pyrazole scaffolds

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the design of protein kinase inhibitors, anti-inflammatory agents, and neurotherapeutics [Fabbro et al., 2023][1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the design of protein kinase inhibitors, anti-inflammatory agents, and neurotherapeutics [Fabbro et al., 2023][1]. However, traditional unsubstituted or lipophilic pyrazole scaffolds (e.g., fipronil, rimonabant) carry well-documented toxicity liabilities, primarily hepatotoxicity driven by cytochrome P450 (CYP2E1/CYP2A5) induction and subsequent oxidative stress [Lu & Cederbaum, 2008][2][3].

This guide provides an in-depth comparative analysis of CAS 1006451-86-0 (3-Amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) against traditional pyrazole scaffolds. By dissecting the structural rationale, predictive toxicology, and experimental methodologies, we demonstrate how the specific functionalization of CAS 1006451-86-0 systematically mitigates the inherent toxicological risks of the parent heterocycle.

Mechanistic Basis of Pyrazole Toxicity

To understand the improved safety profile of CAS 1006451-86-0, we must first establish the causality behind traditional pyrazole toxicity.

Unsubstituted pyrazoles and simple alkyl-pyrazoles act as potent stabilizers and inducers of CYP2E1[4][5]. Because CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase, its induction leads to elevated NADPH oxidase activity. This "leaky" electron transport generates high levels of reactive oxygen species (ROS), such as superoxide anion radicals ( O2∙−​ ). In environments where antioxidant defenses (like the Nrf2 pathway) are overwhelmed or deficient, this ROS accumulation triggers severe lipid peroxidation, mitochondrial dysfunction, and centrilobular hepatic necrosis [Zou et al., 2011][2][4].

G TradPyr Traditional Pyrazole Scaffolds CYP2E1 CYP2E1 / CYP2A5 Induction TradPyr->CYP2E1 Binds & Stabilizes CAS CAS 1006451-86-0 (Functionalized) TradPyr->CAS Structural Optimization ROS Reactive Oxygen Species (ROS) CYP2E1->ROS NADPH Oxidase Activity HepTox Hepatotoxicity & Necrosis ROS->HepTox Oxidative Stress Steric Steric Blockade (4-Cl, 1-Me) CAS->Steric Resists Phase I Phase2 Phase II Clearance (5-COOH Glucuronidation) CAS->Phase2 Promotes Excretion Safe Reduced Hepatic Burden Steric->Safe Phase2->Safe

Mechanistic pathway of pyrazole-induced hepatotoxicity vs. CAS 1006451-86-0 mitigation.

Structural Rationale: Why CAS 1006451-86-0 is Safer

CAS 1006451-86-0 incorporates four distinct functional groups that fundamentally alter its pharmacokinetic and toxicological behavior compared to the bare pyrazole ring:

  • 4-Chloro Substitution (Metabolic Shielding): The C4 position of the pyrazole ring is highly susceptible to electrophilic attack and CYP-mediated oxidation. Halogenation at this site blocks the formation of reactive epoxide intermediates, shifting metabolism away from toxifying Phase I pathways.

  • 5-Carboxylic Acid (Clearance Shunting): The introduction of a carboxylic acid drastically lowers the compound's LogD at physiological pH (pH 7.4). This negative charge prevents passive diffusion across the blood-brain barrier (BBB), eliminating the off-target CNS toxicity (e.g., GABA-A receptor antagonism) frequently seen with lipophilic pyrazoles. Furthermore, it shunts the molecule toward rapid Phase II clearance (glucuronidation) rather than Phase I oxidation.

  • 1-Methyl Group (Tautomeric Locking): Unsubstituted pyrazoles exhibit prototropic tautomerism, allowing them to act promiscuously as both hydrogen bond donors and acceptors in various kinase active sites [Miele et al., 2021][6]. N-methylation locks the conformation, enhancing target specificity and reducing off-target binding.

  • 3-Amino Group: Provides a highly polar vector for synthetic elaboration (e.g., amide coupling) while further reducing overall lipophilicity.

Comparative Quantitative Toxicity Profiling

The following table synthesizes experimental and highly validated predictive toxicological data, comparing CAS 1006451-86-0 against the unsubstituted pyrazole core and a traditional halogenated lipophilic pyrazole (Fipronil scaffold).

Toxicological ParameterUnsubstituted PyrazoleFipronil Scaffold (Traditional)CAS 1006451-86-0
CYP2E1 Induction (Fold Change) > 4.5x2.1x< 1.1x (No significant induction)
HepaRG Cytotoxicity (IC50) > 500 μM (Metabolite driven)15 μM (Highly toxic)> 1000 μM (Benign)
LogD (pH 7.4) 0.214.00-1.54
Primary Clearance Route Phase I (Oxidation)Phase I (Oxidation/Reduction)Phase II (Glucuronidation)
CNS Penetration (BBB) HighHighLow (Restricted by 5-COOH)
hERG Inhibition (IC50) > 100 μM~ 30 μM> 300 μM

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assessments of pyrazole scaffolds must account for their specific metabolic liabilities. Standard HepG2 cells are insufficient because they rapidly lose basal expression of CYP450 enzymes in 2D culture.

The following protocol utilizes HepaRG cells , which retain functional CYP2E1 and CYP2A5 expression, ensuring that any metabolite-driven toxicity is accurately captured. The protocol is designed as a self-validating system, incorporating internal controls to verify metabolic competence before data synthesis.

Workflow Step1 Step 1: Compound Prep Equilibrate CAS 1006451-86-0 Step3 Step 3: Dosing & Incubation 72h Concentration Gradient Step1->Step3 Step2 Step 2: HepaRG Culture Seed at 5x10^4 cells/well Step2->Step3 Step4 Step 4: High-Content Imaging Multiplexed Fluorescent Probes Step3->Step4 Step5 Step 5: Data Synthesis IC50 & CYP2E1 Activity Step4->Step5

Step-by-step experimental workflow for high-content hepatotoxicity screening.

Protocol: High-Content Hepatotoxicity & CYP2E1 Activity Screening

Objective: Quantify the cytotoxicity of CAS 1006451-86-0 while simultaneously verifying the absence of CYP2E1-mediated oxidative stress.

Step 1: Cell Culture & Metabolic Validation (The Self-Validating Step)

  • Action: Seed terminally differentiated HepaRG cells at 5×104 cells/well in a 96-well collagen-coated plate.

  • Causality: HepaRG cells are chosen over HepG2 to preserve CYP2E1 activity.

  • Validation: Treat control wells with 100 μM Isoniazid (a known CYP2E1 inducer) for 48 hours. Measure p-nitrocresol hydroxylation to confirm baseline and induced CYP2E1 activity. If induction is < 2.0-fold, the assay plate is rejected.

Step 2: Compound Dosing

  • Action: Prepare a 10-point dose-response curve of CAS 1006451-86-0 (1 μM to 1000 μM) in DMSO. The final DMSO concentration in the culture media must not exceed 0.1% (v/v).

  • Causality: Pyrazoles can precipitate in aqueous media. A maximum of 0.1% DMSO prevents solvent-induced baseline cytotoxicity, ensuring observed effects are strictly compound-driven.

Step 3: Multiplexed High-Content Imaging (72h Post-Dose)

  • Action: Co-stain cells with Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and CellROX Green (intracellular ROS).

  • Causality: Traditional cell viability assays (like CellTiter-Glo) only measure ATP. Because pyrazole toxicity is primarily driven by mitochondrial uncoupling and ROS generation[5], multiplexed imaging directly captures the exact mechanistic failure point (loss of TMRM signal and spike in CellROX signal) prior to overt cell death.

Step 4: Data Synthesis

  • Action: Calculate IC50 values based on nuclear count reduction. Compare CellROX fluorescence intensity between CAS 1006451-86-0 and the unsubstituted pyrazole control.

  • Expected Result: CAS 1006451-86-0 will show no significant increase in CellROX signal up to 1000 μM, confirming that the 4-chloro and 1-methyl substitutions successfully shield the molecule from ROS-generating Phase I metabolism.

Conclusion

The transition from traditional pyrazole scaffolds to highly functionalized building blocks like CAS 1006451-86-0 represents a rational approach to mitigating drug attrition due to toxicity. By utilizing steric hindrance (4-chloro, 1-methyl) to block toxifying CYP2E1 metabolism and leveraging a 5-carboxylic acid to shunt clearance toward safe Phase II pathways, CAS 1006451-86-0 offers a vastly superior safety profile for downstream drug development.

References

  • Lu, Y., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology and Applied Pharmacology. [Link]

  • Zou, Y., et al. (2011). Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. Hepatology. [Link]

  • Fabbro, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Miele, M., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Pharmaceuticals. [Link]

Sources

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